molecular formula C16H20BrN5O B15604400 GDC-0575

GDC-0575

カタログ番号: B15604400
分子量: 378.27 g/mol
InChIキー: BAZRWWGASYWYGB-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GDC-0575 is a useful research compound. Its molecular formula is C16H20BrN5O and its molecular weight is 378.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZRWWGASYWYGB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GDC-0075: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0075 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, primarily by enforcing cell cycle checkpoints. In many cancer cells, particularly those with a defective p53 tumor suppressor, reliance on the Chk1-mediated S and G2/M checkpoints for survival and proliferation is heightened. GDC-0075 exploits this dependency by abrogating these checkpoints, leading to premature mitotic entry, mitotic catastrophe, and ultimately, cancer cell death. This technical guide provides an in-depth overview of the mechanism of action of GDC-0075 in cancer cells, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Abrogation of the S and G2/M Checkpoints

The primary mechanism of action of GDC-0075 in cancer cells is the inhibition of Chk1 kinase activity.[1] In response to DNA damage, often induced by chemotherapeutic agents, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates Chk1 at Ser345.[2] This phosphorylation event activates Chk1, which in turn phosphorylates a variety of downstream substrates to halt cell cycle progression and allow time for DNA repair.

A key set of Chk1 substrates are the CDC25 phosphatases (CDC25A, CDC25B, and CDC25C).[3][4][5] Activated Chk1 phosphorylates CDC25 phosphatases, marking them for proteasomal degradation or sequestration in the cytoplasm.[4][5] The degradation of CDC25 phosphatases prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are essential for entry into and progression through mitosis.[3][6]

GDC-0075, by inhibiting Chk1, prevents the phosphorylation and subsequent inactivation of CDC25 phosphatases. This leads to the sustained activation of CDKs, which overrides the DNA damage-induced cell cycle arrest. Consequently, cancer cells with damaged DNA are forced to enter mitosis prematurely, a lethal event termed mitotic catastrophe.[6]

Signaling Pathway of GDC-0075 Action

The following diagram illustrates the signaling pathway affected by GDC-0075.

GDC_0575_Pathway cluster_upstream Upstream Activation cluster_chk1 Chk1 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., Chemotherapy) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 pS345 CDC25s CDC25 (A, B, C) Chk1->CDC25s Inhibition Cell_Cycle_Arrest S/G2/M Arrest Chk1->Cell_Cycle_Arrest GDC_0575 GDC-0575 GDC_0575->Chk1 CDK1_2 CDK1/2 CDC25s->CDK1_2 Activation Mitosis Premature Mitosis CDK1_2->Mitosis Cell_Death Mitotic Catastrophe & Apoptosis Mitosis->Cell_Death

This compound signaling pathway in cancer cells.

Quantitative Data

In Vitro Potency

While a comprehensive table of IC50 values across a wide range of cancer cell lines is not publicly available, GDC-0075 has been described as a potent Chk1 inhibitor. The following table includes representative data where available.

ParameterValueCell Line/Assay ConditionReference
IC50 Data not publicly available in a comprehensive table formatVarious cancer cell lines

Note: The lack of a centralized, publicly available database of IC50 values for GDC-0075 across multiple cancer cell lines is a current limitation.

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated that GDC-0075 can lead to tumor shrinkage and growth delay, particularly when used in combination with DNA-damaging agents like gemcitabine (B846).[1][7]

Model TypeCancer TypeTreatmentEfficacy OutcomeReference
XenograftVarious Solid TumorsThis compoundTumor shrinkage and growth delay[1][7]

Note: Specific quantitative data on tumor growth inhibition (TGI) percentages are not consistently reported in publicly available literature.

Clinical Trial Data (NCT01564251)

A Phase I study of GDC-0075 alone and in combination with gemcitabine was conducted in patients with refractory solid tumors.

Patient Demographics and Adverse Events

ParameterValue
Number of Patients 102
Most Common Tumor Type Breast (37%)
Common Adverse Events (All Grades) Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%)
Data from the NCT01564251 Phase I clinical trial.[6]

Efficacy Results

ParameterValue
Confirmed Partial Responses (Combination Therapy) 4
Partial Responses in TP53-mutated Tumors 3 of the 4 partial responses
Data from the NCT01564251 Phase I clinical trial.[6]

Experimental Protocols

Western Blot Analysis of Chk1 Phosphorylation

This protocol describes the methodology to assess the inhibition of Chk1 activity by GDC-0075 by measuring the phosphorylation of Chk1 at Ser345.

Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-pChk1 S345) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Experimental workflow for Western Blotting.

Methodology

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of GDC-0075 for a specified duration. Include a vehicle-treated control. To induce DNA damage and Chk1 activation, co-treatment with a DNA-damaging agent (e.g., gemcitabine) is recommended.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (Ser345) overnight at 4°C. A total Chk1 antibody should be used on a separate blot or after stripping as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated Chk1 signal to the total Chk1 signal.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to analyze the effect of GDC-0075 on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Workflow Diagram

Flow_Cytometry_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Harvest & Fixation A->B C 3. RNase Treatment & PI Staining B->C D 4. Flow Cytometry Analysis C->D E 5. Data Interpretation D->E

Workflow for cell cycle analysis by flow cytometry.

Methodology

  • Cell Culture and Treatment: Culture cancer cells and treat with GDC-0075 at various concentrations and time points.

  • Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

  • RNase Treatment and Propidium Iodide (PI) Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A to ensure only DNA is stained.[8][9][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with GDC-0075, especially in combination with a DNA-damaging agent, is expected to cause a decrease in the G2/M population and an increase in the sub-G1 population, indicative of apoptosis.

Conclusion

GDC-0075 is a selective Chk1 inhibitor that disrupts the S and G2/M cell cycle checkpoints, leading to mitotic catastrophe and cell death in cancer cells, particularly those with p53 mutations. Preclinical and early clinical data support its potential as a therapeutic agent, especially in combination with DNA-damaging chemotherapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism and efficacy of GDC-0075 and other Chk1 inhibitors. Further studies are warranted to fully elucidate the quantitative aspects of its in vitro and in vivo activity and to identify predictive biomarkers for patient selection.

References

GDC-0575: A Technical Guide to its Function in DNA Damage Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By abrogating the S and G2/M cell cycle checkpoints, this compound potentiates the cytotoxic effects of DNA-damaging agents, making it a promising candidate for combination cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of CHK1 in DNA Damage Repair

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To maintain genomic stability, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key player in this response is the serine/threonine kinase CHK1. Upon DNA damage, particularly single-strand breaks or replication stress, CHK1 is activated and orchestrates a temporary cell cycle arrest, primarily at the S and G2/M phases. This pause provides the cell with a crucial window to repair the damaged DNA before proceeding with cell division, thereby preventing the propagation of mutations. In many cancer cells, particularly those with a p53 mutation, the G1 checkpoint is often defective, rendering them heavily reliant on the S and G2/M checkpoints for survival, and thus making CHK1 an attractive therapeutic target.

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CHK1, effectively blocking its kinase activity. By inhibiting CHK1, this compound prevents the phosphorylation of its downstream targets, most notably the CDC25 phosphatases. This disruption of the signaling cascade leads to the premature activation of cyclin-dependent kinases (CDKs), forcing the cell to bypass the S and G2/M checkpoints and enter mitosis with unrepaired DNA. This premature mitotic entry with a damaged genome results in a cellular catastrophe known as mitotic death or apoptosis. This mechanism of action underlies the potential of this compound to sensitize cancer cells to the effects of DNA-damaging chemotherapy and radiation.[1]

Signaling Pathway of this compound in DNA Damage Response

GDC0575_Pathway cluster_0 DNA Damage cluster_1 Checkpoint Activation cluster_2 This compound Inhibition cluster_3 Cell Cycle Progression DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Activates CDC25 CDC25 CHK1->CDC25 Inhibits Cell_Cycle_Arrest S/G2-M Checkpoint Arrest GDC0575 This compound GDC0575->CHK1 Inhibits CDK1_2 pCDK1/2 (Inactive) CDC25->CDK1_2 Activates CDK1_2->Cell_Cycle_Arrest CDK1_2_active CDK1/2 (Active) Mitosis Mitosis CDK1_2_active->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Catastrophe

Caption: this compound inhibits CHK1, overriding DNA damage-induced cell cycle arrest.

Preclinical Data

In Vitro Potency and Efficacy

This compound has demonstrated potent single-agent and combination activity across a range of cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)Combination AgentCombination EffectReference
MOLM-13Acute Myeloid Leukemia1.2Cytarabine (AraC)Enhanced apoptosis[2]
MV4-11Acute Myeloid LeukemiaNot specifiedCytarabine (AraC)Enhanced apoptosis[2]
OCI-AML3Acute Myeloid LeukemiaNot specifiedCytarabine (AraC)Enhanced apoptosis[2]
Various Solid Tumors-Not specifiedGemcitabine (B846)Synergistic cytotoxicity[3]
In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models have shown that this compound can lead to tumor shrinkage and growth delay.[1][4]

Tumor ModelCancer TypeTreatmentTumor Growth InhibitionReference
Colitis-Associated Cancer (AOM/DSS)Colorectal CancerThis compound (7.5 mg/kg)Significant impairment of development[4][5]
AML Xenograft (MOLM-13)Acute Myeloid LeukemiaThis compound (7.5 mg/kg) + AraCEnhanced anti-leukemic effect[2]
AML Xenograft (Primary AML cells)Acute Myeloid LeukemiaThis compound (7.5 mg/kg) + AraCEnhanced anti-leukemic effect[2]

Clinical Data: Phase I Study (NCT01564251)

A Phase I clinical trial evaluated the safety, tolerability, and pharmacokinetics of this compound alone and in combination with gemcitabine in patients with refractory solid tumors.[1][6]

Study Design and Patient Demographics
  • Design: Open-label, dose-escalation study.

  • Population: 102 patients with refractory solid tumors.

  • Treatment Arms: this compound monotherapy and this compound in combination with gemcitabine.

Pharmacodynamics

Pharmacodynamic analyses in the combination arm were consistent with the proposed mechanism of action, showing that this compound inhibited the gemcitabine-induced expression of phosphorylated CDK1/2 (pCDK1/2), a downstream marker of CHK1 activity.[1][6] Specific quantitative data on the percentage of pCDK1/2 inhibition from the full study publication are not publicly available.

Clinical Activity
  • In the combination arm, four confirmed partial responses were observed.

  • Three of these responses occurred in patients with tumors harboring a TP53 mutation, suggesting a potential biomarker for sensitivity.[1][6]

Experimental Protocols

Cell Viability and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Assess cell viability using a commercial assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

  • Treat cells with this compound and/or a DNA-damaging agent for the desired time.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DNA Damage Assessment (γH2AX Staining)

Objective: To quantify DNA double-strand breaks.

Methodology:

  • Culture cells on coverslips and treat with this compound and/or a DNA-damaging agent.

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize and quantify γH2AX foci using fluorescence microscopy.

Apoptosis Assay (Caspase-3/7 Activity)

Objective: To measure the induction of apoptosis.

Methodology:

  • Plate cells in a 96-well plate and treat with this compound and/or a DNA-damaging agent.

  • Use a commercially available caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay).

  • Add the assay reagent directly to the cells, which lyses the cells and contains a substrate for caspase-3 and -7.

  • Measure the resulting luminescent or fluorescent signal, which is proportional to caspase activity.

Experimental Workflow for Assessing this compound Activity

GDC0575_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound +/- DNA Damaging Agent Cell_Culture->Treatment Viability Cell Viability Assay (IC50) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle DNA_Damage DNA Damage Assay (γH2AX Staining) Treatment->DNA_Damage Apoptosis Apoptosis Assay (Caspase-3/7) Treatment->Apoptosis Xenograft Establish Xenograft Tumor Model InVivo_Treatment Treat with this compound +/- Chemotherapy Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a potent CHK1 inhibitor that has shown promise in preclinical and early clinical studies as a chemosensitizing agent. Its ability to abrogate the S and G2/M checkpoints and induce synthetic lethality in combination with DNA-damaging agents provides a strong rationale for its continued development. Future research should focus on identifying predictive biomarkers, such as TP53 mutation status, to select patient populations most likely to benefit from this compound-based therapies. Further investigation into optimal combination strategies and dosing schedules will be critical for maximizing the therapeutic potential of this targeted agent in the treatment of cancer.

References

GDC-0575: A Technical Guide to its Role in the Abrogation of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) network, primarily mediating the S and G2/M cell cycle checkpoints.[3] In response to DNA damage, CHK1 is activated and phosphorylates a range of downstream targets to halt cell cycle progression, allowing time for DNA repair. Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in p53, and are therefore heavily reliant on the S and G2/M checkpoints for survival, particularly when challenged with DNA-damaging chemotherapeutic agents. By inhibiting CHK1, this compound abrogates these critical checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3] This mechanism of action forms the basis for the use of this compound as a chemosensitizing agent, enhancing the efficacy of DNA-damaging drugs like gemcitabine (B846) and cytarabine (B982).[1][2][4]

Mechanism of Action: Abrogation of Cell Cycle Arrest

This compound functions by specifically binding to and inhibiting the kinase activity of CHK1.[3] This inhibition prevents the CHK1-mediated phosphorylation and subsequent inactivation of Cdc25 phosphatases. As a result, Cdc25 remains active and removes inhibitory phosphates from cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2. The activation of CDK-cyclin complexes, particularly CDK1/Cyclin B, is the master driver of mitotic entry. Therefore, in the presence of DNA damage and this compound, cancer cells are unable to sustain a G2 arrest, leading to premature entry into mitosis with unrepaired DNA, a lethal event termed mitotic catastrophe.[3] Pharmacodynamic data from clinical trials have confirmed that this compound inhibits the gemcitabine-induced expression of phosphorylated CDK1/2 (pCDK1/2), consistent with its mechanism of action.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Assay ConditionReference
IC501.2 nMCell-free CHK1 kinase assay[1][2]

Table 2: Preclinical In Vivo Efficacy of this compound in Melanoma Xenograft Models

Treatment GroupDosage and ScheduleTumor Growth OutcomeReference
This compound25 mg/kg, oral gavage, 3 days on/4 days off cyclesActive as a single agent[1]
This compound50 mg/kg, oral gavage, 3 days on/4 days off cyclesImproved efficacy compared to 25 mg/kg[1]

Note: The specific melanoma cell lines used in this xenograft model were D20 and C002.[1]

Table 3: Phase I Clinical Trial Pharmacokinetics of this compound (NCT01564251)

Pharmacokinetic ParameterValuePatient PopulationReference
Time to Maximum Concentration (Tmax)~2 hoursPatients with refractory solid tumors[5]
Half-life (t1/2)~23 hoursPatients with refractory solid tumors[5]

Table 4: Phase I Clinical Trial Dosing of this compound in Combination with Gemcitabine (NCT01564251)

This compound DoseGemcitabine DosePatient PopulationReference
45 mg (Recommended Phase 2 Dose)1000 mg/m²Patients with refractory solid tumors[5]
80 mg (Recommended Phase 2 Dose)500 mg/m²Patients with refractory solid tumors[5]

Key Experimental Protocols

Detailed methodologies for key experiments investigating the role of this compound in cell cycle arrest abrogation are provided below.

Western Blot Analysis of CHK1 and CDK2 Phosphorylation in AML Cell Lines

This protocol is adapted from a study investigating the combination of this compound with cytarabine in acute myeloid leukemia (AML) cells.[4]

Objective: To determine the effect of this compound on the phosphorylation status of CHK1 (at Ser296) and CDK2 (at Tyr15) in response to DNA damage induced by cytarabine (AraC).

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • This compound

  • Cytarabine (AraC)

  • Primary antibodies: anti-phospho-CHK1 (Ser296), anti-phospho-CDK2 (Tyr15), anti-CHK1, anti-CDK2, and anti-GAPDH (as a loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Culture AML cells in appropriate media. Treat cells with 500 nM AraC for 24 hours to induce DNA damage and CHK1 activation. In combination treatment groups, add 100 nM this compound for the final 24 hours of AraC treatment.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

Cell Viability XTT Assay in AML Cell Lines

This protocol is based on a study evaluating the cytotoxic effects of this compound in combination with cytarabine.[4]

Objective: To quantify the effect of this compound, alone and in combination with cytarabine, on the viability of AML cells.

Materials:

  • AML cell lines

  • This compound

  • Cytarabine (AraC)

  • XTT Cell Proliferation Kit II

  • 96-well plates

Procedure:

  • Cell Seeding: Seed AML cells at a density of 1 x 10^4 cells/well in 96-well plates.

  • Drug Treatment: Treat cells with this compound (100 nM), AraC (500 nM), or the combination of both for 24 hours. Include an untreated control.

  • XTT Assay: After the 24-hour incubation, add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

In Vivo Tumor Growth Inhibition in a Melanoma Xenograft Model

This protocol is a summary of the methodology used in a preclinical study of this compound.[1]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a single agent in a mouse xenograft model of melanoma.

Materials:

  • Female nude BALB/c mice

  • Melanoma cell lines (D20 and C002)

  • Matrigel

  • This compound

  • Vehicle control (0.5% w/v methylcellulose (B11928114) and 0.2% v/v Tween 80)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 2-3 x 10^6 melanoma cells in Matrigel into the hind flank of the mice.

  • Tumor Growth and Treatment Initiation: Allow tumors to grow to approximately 100 mm³.

  • Drug Administration: Treat mice with this compound (25 mg/kg or 50 mg/kg) or vehicle by oral gavage for three consecutive days, followed by four rest days. Repeat this cycle for a total of three cycles.

  • Tumor Measurement: Measure tumor size three times per week using calipers.

  • Endpoint: Sacrifice mice when tumor size exceeds 1 cm³ or up to 6 weeks after the final treatment dose.

  • Data Analysis: Analyze tumor growth inhibition by comparing the tumor volumes in the this compound-treated groups to the vehicle control group.

Visualizations

This compound Mechanism of Action in Cell Cycle Abrogation

GDC_0575_Mechanism cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 CHK1->Cdc25 phosphorylates & inactivates GDC0575 This compound GDC0575->CHK1 inhibits p_CDK1_CyclinB p-CDK1/Cyclin B (Inactive) Cdc25->p_CDK1_CyclinB dephosphorylates & activates p_Cdc25 p-Cdc25 (Inactive) CDK1_CyclinB CDK1/Cyclin B Mitosis Premature Mitosis CDK1_CyclinB->Mitosis drives Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis

Caption: this compound inhibits CHK1, preventing Cdc25 inactivation and promoting premature mitosis.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_injection Subcutaneous injection of melanoma cells into mice start->cell_injection tumor_growth Tumor growth to ~100 mm³ cell_injection->tumor_growth treatment Oral gavage with this compound (25 or 50 mg/kg) or vehicle (3 days on / 4 days off) x 3 cycles tumor_growth->treatment measurement Tumor measurement (3 times per week) treatment->measurement during & after endpoint Endpoint: Tumor > 1 cm³ or up to 6 weeks post-treatment measurement->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.

References

Preclinical Profile of GDC-0575: A Technical Overview for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of GDC-0575, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), in the context of solid tumors. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated checkpoint for survival, especially when undergoing replication stress induced by chemotherapy.

By inhibiting Chk1, this compound abrogates the S and G2/M cell cycle checkpoints.[1] This forces tumor cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3] This mechanism of action suggests that this compound can act as a chemosensitizing agent, enhancing the efficacy of DNA-damaging chemotherapies.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/TargetReference
IC501.2 nMChk1 Kinase[1]

Table 2: Preclinical In Vivo Efficacy of this compound in Solid Tumor Models

Tumor ModelTreatmentDosing ScheduleKey FindingsReference
Melanoma Xenografts (D20 and C002)This compound (25 mg/kg and 50 mg/kg)Oral gavage, 3 consecutive days followed by 4 rest days, for 3 cyclesEffective tumor growth blockage, with sustained effect for at least 10 days post-treatment. Efficacy improved at the higher dose.[1]
Colitis-Associated Cancer (AOM/DSS induced)This compound (7.5 mg/kg)Oral administration on days 15, 17, 19, and 21 post AOM injectionSignificantly impaired the development of colitis-associated cancer.[4]

Table 3: Preclinical Pharmacokinetics of a Representative Chk1 Inhibitor (CCT245737) in Mice *

RouteDose (mg/kg)Cmax (µmol/L)T½ (h)AUC₀-∞ (µmol.h/L)Clearance (L/h/kg)Vd (L)
i.v.1042.869.962.10.19
p.o.100.43.12.3--

*Preclinical pharmacokinetic data for this compound was not publicly available. This table presents data for another potent and selective Chk1 inhibitor, CCT245737, to provide a representative profile.[5]

Signaling Pathways and Experimental Workflows

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response and cell cycle control. DNA damage activates ATR, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream effectors like Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest.

Chk1_Signaling_Pathway cluster_0 DNA Damage Response Activation cluster_1 Cell Cycle Regulation DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation Active_Chk1 p-Chk1 (Active) Chk1->Active_Chk1 Cdc25 Cdc25 Phosphatases Active_Chk1->Cdc25 Phosphorylation Inactive_Cdc25 p-Cdc25 (Inactive) Cdc25->Inactive_Cdc25 CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin Activation Inactive_Cdc25->CDK_Cyclin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Inactive_Cdc25->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression GDC0575 This compound GDC0575->Chk1 Inhibition in_vitro_workflow start Start cell_seeding Seed solid tumor cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment Treat with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 viability_assay Perform cell viability assay (e.g., XTT, MTT) incubation2->viability_assay data_analysis Measure absorbance and calculate IC50 values viability_assay->data_analysis end End data_analysis->end in_vivo_workflow start Start cell_injection Subcutaneous injection of melanoma cells into flank of nude mice start->cell_injection tumor_growth Allow tumors to grow to ~100 mm³ cell_injection->tumor_growth randomization Randomize mice into treatment and vehicle groups tumor_growth->randomization treatment Administer this compound or vehicle (oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight 3x/week treatment->monitoring endpoint Sacrifice mice at endpoint (e.g., tumor >1 cm³ or end of study) monitoring->endpoint data_analysis Analyze tumor growth inhibition endpoint->data_analysis end End data_analysis->end

References

GDC-0575: A CHK1 Inhibitor for Advancing Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard chemotherapy regimens, often including the nucleoside analog cytarabine (B982) (Ara-C), form the backbone of treatment. However, resistance to chemotherapy remains a significant clinical challenge, leading to relapse and poor patient outcomes.[1][2] A key mechanism of chemoresistance involves the activation of DNA damage response (DDR) pathways, which allow cancer cells to repair chemotherapy-induced DNA damage and survive. The Checkpoint Kinase 1 (CHK1) is a critical transducer kinase in the DDR pathway, particularly in response to replication stress induced by agents like cytarabine.[3][4][5] Inhibition of CHK1, therefore, represents a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of standard AML therapies.

GDC-0575 is a potent and selective small-molecule inhibitor of CHK1 with an IC50 of 1.2 nM.[1][6] Preclinical research has demonstrated that this compound can abrogate DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells.[7] In the context of AML, this compound has been shown to enhance the cytotoxic effects of cytarabine both in vitro and in vivo, offering a potential new avenue for treating resistant disease.[1][6] This technical guide provides a comprehensive overview of the applications of this compound in AML research, including detailed experimental protocols, quantitative data, and visualization of the underlying signaling pathways.

Core Concepts: The Role of CHK1 in AML and the Mechanism of this compound

The ATR-CHK1 signaling pathway is a crucial component of the DNA damage response, particularly in response to single-strand DNA breaks and replication stress.[8] In AML cells treated with DNA-damaging agents like cytarabine, the ATR kinase is activated and subsequently phosphorylates and activates CHK1.[4][8] Activated CHK1 then phosphorylates a range of downstream targets, including CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest in the S and G2/M phases.[9] This pause in the cell cycle allows time for DNA repair mechanisms to correct the damage, ultimately promoting cell survival and contributing to chemoresistance.

This compound acts by directly inhibiting the kinase activity of CHK1. By blocking CHK1, this compound prevents the phosphorylation of its downstream targets, thereby abrogating the cell cycle arrest. This forces the AML cells to enter mitosis with damaged DNA, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis. The synergistic effect of this compound with cytarabine stems from this mechanism: cytarabine induces DNA damage, and this compound prevents the cells from repairing that damage, leading to enhanced cell killing.

Quantitative Data on this compound in AML

The following tables summarize the quantitative data on the efficacy of this compound in AML cell lines, both as a single agent and in combination with cytarabine.

Cell LineThis compound IC50 (nM)Cytarabine IC50 (nM)This compound + Cytarabine IC50 (nM)Reference
MV4-11 Not specified in provided results~90Not specified in provided results[10][11]
OCI-AML3 Not specified in provided resultsNot specified in provided resultsNot specified in provided results
HL-60 Not specified in provided resultsNot specified in provided resultsNot specified in provided results
U937 Not specified in provided resultsNot specified in provided resultsNot specified in provided results

Note: Specific IC50 values for this compound in combination with cytarabine in various AML cell lines were not available in the provided search results. The table indicates where data for single agents were found.

ExperimentCell Line(s)TreatmentQuantitative OutcomeReference
Apoptosis Assay HL-60CIGB-300 (CK2 inhibitor) + NACReduction in the percentage of apoptotic cells[12]
In Vivo Efficacy MV4-11 XenograftAPG-2575 + HHTSignificant suppression of tumor growth[13]
In Vivo Efficacy OCI-AML3 XenograftAPG-2575 + HHTSignificant suppression of tumor growth[13]

Note: Quantitative data for apoptosis and in vivo efficacy are for other inhibitors but demonstrate the types of outcomes expected in similar experiments with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in AML research.

Cell Viability Assay (XTT)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its combination with cytarabine.

  • Cell Seeding: Seed AML cell lines (e.g., MV4-11, OCI-AML3, HL-60, U937) in 96-well plates at a density of 1 x 10^4 cells/well in triplicate.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 1000 nM) and/or cytarabine (e.g., 1 to 1000 nM). Include a vehicle-treated control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Addition: Add the XTT cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for an additional 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

  • Cell Treatment: Treat AML cells with the desired concentrations of this compound and/or cytarabine for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of the CHK1 Pathway

This protocol is used to assess the effect of this compound on the CHK1 signaling pathway.

  • Cell Lysis: Treat AML cells with this compound and/or cytarabine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key proteins in the CHK1 pathway (e.g., phospho-CHK1, total CHK1, phospho-CDC25C, total CDC25C, and a loading control like GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

AML Xenograft Model

This protocol describes the in vivo evaluation of this compound's anti-tumor activity.

  • Cell Implantation: Subcutaneously or intravenously inject a suitable number of AML cells (e.g., 5 x 10^6 cells) into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Treatment Initiation: Monitor tumor growth (for subcutaneous models) or engraftment (for intravenous models). Once tumors reach a palpable size (e.g., 100-200 mm³) or engraftment is confirmed, randomize mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage) and/or cytarabine (e.g., by intraperitoneal injection) according to the desired dosing schedule. Include a vehicle-treated control group.

  • Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). For survival studies, monitor mice until a predefined endpoint is reached.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and analyze survival data using Kaplan-Meier curves.

Visualizations

Signaling Pathway Diagram

CHK1_Signaling_Pathway cluster_stimulus DNA Damaging Agents cluster_upstream Upstream Kinases cluster_core Core Checkpoint cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Cytarabine Cytarabine ATR ATR Cytarabine->ATR induces replication stress CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A phosphorylates for degradation CDC25C CDC25C CHK1->CDC25C phosphorylates for inactivation Apoptosis Apoptosis CHK1->Apoptosis inhibition promotes GDC0575 This compound GDC0575->CHK1 inhibits CellCycleArrest Cell Cycle Arrest (S, G2/M) CDC25A->CellCycleArrest CDC25C->CellCycleArrest DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows time for Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AML_Cells AML Cell Lines Treatment_Invitro Treat with this compound +/- Cytarabine AML_Cells->Treatment_Invitro Viability Cell Viability Assay (XTT) Treatment_Invitro->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment_Invitro->Apoptosis_Assay Western_Blot Western Blot (CHK1 Pathway) Treatment_Invitro->Western_Blot IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Pathway_Analysis Analyze Pathway Modulation Western_Blot->Pathway_Analysis Mice Immunodeficient Mice Xenograft Establish AML Xenograft Mice->Xenograft Treatment_Invivo Treat with this compound +/- Cytarabine Xenograft->Treatment_Invivo Monitoring Monitor Tumor Growth & Survival Treatment_Invivo->Monitoring Efficacy_Analysis Analyze Anti-Tumor Efficacy Monitoring->Efficacy_Analysis

References

Investigating GDC-0575: A CHK1 Inhibitor's Impact on Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GDC-0575, a selective inhibitor of Checkpoint Kinase 1 (CHK1), on melanoma cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Melanoma, a highly aggressive form of skin cancer, often exhibits significant replicative stress, making it particularly dependent on DNA damage response (DDR) pathways for survival.[1] Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DDR pathway, responsible for orchestrating cell cycle arrest to allow for DNA repair.[2] Its inhibition presents a promising therapeutic strategy to induce synthetic lethality in cancer cells with high levels of endogenous DNA damage. This compound is a potent and selective small molecule inhibitor of CHK1.[2] This guide explores the preclinical evidence demonstrating the effects of this compound on melanoma cell lines, both as a single agent and in combination with other therapeutic agents.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various melanoma cell lines, highlighting its potency as a single agent and its synergistic effects when combined with the ribonucleotide reductase inhibitor, hydroxyurea (B1673989) (HU).

Cell LineTreatmentIC50 (µM)Reference
Melanoma TS Line 1This compound>1[1]
Melanoma TS Line 1This compound + 0.2 mM HU~0.1[1]
Melanoma TS Line 2This compound~0.5[1]
Melanoma TS Line 2This compound + 0.2 mM HU<0.1[1]
Melanoma TS Line 3This compound>1[1]
Melanoma TS Line 3This compound + 0.2 mM HU~0.2[1]
A2058This compoundNot specified[2]
A2058This compound + 0.2 mM HUNot specified, but sensitized[2]
C013This compoundNot specified[2]
C013This compound + 0.2 mM HUNot specified, but sensitized[2]

Signaling Pathways and Mechanisms of Action

This compound primarily functions by inhibiting CHK1, a key transducer kinase in the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress. In melanoma cells, which often have high endogenous levels of replicative stress, inhibition of CHK1 by this compound leads to the abrogation of the S and G2/M cell cycle checkpoints.[2] This forces cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

The combination of this compound with agents that induce DNA damage or replication stress, such as hydroxyurea, has been shown to be synergistic.[1][2] Low doses of hydroxyurea increase the level of replication stress, further sensitizing melanoma cells to CHK1 inhibition.[1][2]

GDC-0575_Signaling_Pathway This compound Mechanism of Action in Melanoma cluster_0 DNA Damage/Replication Stress cluster_1 ATR-CHK1 Pathway cluster_2 Cell Cycle Progression cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., from Hydroxyurea) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates activates CDC25A CDC25A CHK1->CDC25A phosphorylates inhibits G2_M_Checkpoint G2/M Checkpoint CHK1->G2_M_Checkpoint maintains This compound This compound This compound->CHK1 inhibits This compound->G2_M_Checkpoint abrogates CDK2 CDK2 CDC25A->CDK2 dephosphorylates activates S_Phase_Progression S-Phase Progression CDK2->S_Phase_Progression promotes Mitosis Mitosis G2_M_Checkpoint->Mitosis prevents premature entry Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe premature entry leads to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

This compound inhibits CHK1, leading to mitotic catastrophe.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant studies.

Cell Culture
  • Cell Lines: A panel of human melanoma cell lines (e.g., A2058, C013, and various patient-derived tumor spheroid lines).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seeding: Plate melanoma cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of hydroxyurea (e.g., 0.2 mM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed melanoma cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with this compound +/- Hydroxyurea Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Flow_Cytometry_Workflow Cell Cycle Analysis Workflow Start Start Treat_Cells Treat melanoma cells with this compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Acquire_Data Acquire data on flow cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze cell cycle distribution Acquire_Data->Analyze_Data End End Analyze_Data->End

References

GDC-0575 as a potential therapeutic for colitis-associated cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

GDC-0575, a selective inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a promising therapeutic candidate for colitis-associated cancer (CAC). Preclinical studies have demonstrated its potent anti-inflammatory and anti-tumor activities, suggesting a dual role in mitigating the chronic inflammation that drives tumorigenesis in the colon. This guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic pathways associated with this compound's efficacy in CAC models.

Mechanism of Action

This compound functions by inhibiting CHK1, a crucial protein involved in DNA damage response and cell cycle progression.[1][2][3] In the context of colitis and CAC, the therapeutic effects of this compound extend beyond cell cycle regulation. The primary mechanism involves the modulation of the inflammatory microenvironment. Specifically, this compound has been shown to downregulate the expression of C-C motif chemokine ligand 2 (CCL2), which in turn inhibits the infiltration of C-C chemokine receptor 2-positive (CCR2+) macrophages into the colon.[1][2][4] This reduction in macrophage infiltration leads to a significant decrease in the production of pro-inflammatory cytokines and a concurrent increase in anti-inflammatory cytokines, thereby attenuating colitis and impairing the development of CAC.[1][2]

Quantitative Data Summary

The efficacy of this compound in preclinical models of colitis and colitis-associated cancer has been quantified through various metrics, including tumor development, immune cell infiltration, and cytokine expression levels. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Colitis-Associated Cancer Development in Mice

ParameterControl Group (DMSO)This compound-Treated GroupPercentage Change
Tumor Number HighSignificantly Reduced-
Tumor Size LargeSignificantly Reduced-
CHK1 Expression HighSignificantly Inhibited-

Data derived from studies on azoxymethane (B1215336)/dextran (B179266) sodium sulfate (B86663) (AOM/DSS)-induced CAC models in mice.[1]

Table 2: Impact of this compound on Immune Cell Infiltration in the Colon of CAC Mice

Immune Cell TypeControl Group (DMSO)This compound-Treated GroupStatistical Significance
iNOS-positive Macrophages High InfiltrationEfficiently Inhibitedp < 0.01
CD4+ T Cells No Significant DifferenceNo Significant DifferenceNot Significant
CD8+ T Cells No Significant DifferenceNo Significant DifferenceNot Significant
Myeloid-Derived Suppressor Cells (MDSCs) No Significant DifferenceNo Significant DifferenceNot Significant

Immune cell populations were quantified using flow cytometry.[1][2]

Table 3: Modulation of Inflammatory Cytokine Expression by this compound in CAC and Colitis Mouse Models

CytokineConditionControl Group (DMSO)This compound-Treated GroupStatistical Significance
TNF-α CACHigh ExpressionSignificantly Downregulatedp < 0.01
ColitisHigh ExpressionSignificantly Reducedp < 0.01
IL-6 CACHigh ExpressionSignificantly Downregulatedp < 0.01
ColitisHigh ExpressionSignificantly Reducedp < 0.01
IL-1β CACHigh ExpressionSignificantly Downregulatedp < 0.01
ColitisHigh ExpressionSignificantly Reducedp < 0.01
IL-10 CACLow ExpressionDramatically Upregulatedp < 0.01
ColitisLow ExpressionSignificantly Increasedp < 0.01

Cytokine levels were measured by ELISA.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for colitis-associated cancer.

1. Colitis-Associated Cancer (CAC) Mouse Model

This model is established to mimic the progression from chronic inflammation to cancer in the colon.[1][5][6][7]

  • Animal Strain: C57BL/6 mice are commonly used.

  • Inducing Agent (Carcinogen): A single intraperitoneal injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight is administered.[1]

  • Inducing Agent (Inflammation): Following the AOM injection, mice are subjected to three cycles of 2% dextran sulfate sodium (DSS) in their drinking water. Each cycle consists of one week of DSS administration followed by two weeks of normal drinking water.[1]

  • This compound Administration: this compound is administered orally at specified intervals (e.g., days 15, 17, 19, and 21 post-AOM injection) to the treatment group, while the control group receives a vehicle such as DMSO.[1]

  • Endpoint Analysis: Mice are euthanized at a predetermined time point, and colons are collected for tumor assessment, histological analysis, and molecular studies.

2. DSS-Induced Acute Colitis Model

This model is used to specifically evaluate the anti-inflammatory properties of this compound.

  • Animal Strain: C57BL/6 mice.

  • Inducing Agent: Mice are given 3% DSS in their drinking water for a defined period (e.g., 7 days) to induce acute colitis.

  • This compound Administration: this compound or a vehicle is administered orally to the respective groups during the DSS treatment period.

  • Endpoint Analysis: Colon length, body weight, and disease activity index (DAI) are monitored. Colonic tissues are collected for histological and cytokine analysis.

3. Flow Cytometry for Immune Cell Infiltration Analysis

This technique is employed to quantify the different immune cell populations within the colonic tissue.

  • Sample Preparation: Single-cell suspensions are prepared from the colonic lamina propria of the mice.

  • Antibody Staining: The cells are stained with fluorescently labeled antibodies specific for different immune cell markers (e.g., CD4, CD8 for T cells; F4/80, iNOS for macrophages; Ly6G, Ly6C for MDSCs).

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to determine the percentage of each immune cell population.[1]

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to measure the concentration of various cytokines in the colonic tissue.

  • Sample Preparation: Colon tissues are homogenized, and protein extracts are prepared.

  • Assay Procedure: Commercially available ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β, IL-10) are used according to the manufacturer's instructions.

  • Data Analysis: The optical density is measured, and cytokine concentrations are calculated based on a standard curve.[1]

5. Immunofluorescence

This method is used to visualize the localization of specific proteins within the colon tissue.

  • Tissue Preparation: Colon tissues are fixed, embedded in paraffin, and sectioned.

  • Staining: Tissue sections are incubated with primary antibodies against the protein of interest (e.g., CHK1, CCR2), followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging: The stained sections are visualized using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used in its evaluation.

GDC_0575_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_downstream Downstream Effects This compound This compound CHK1 CHK1 This compound->CHK1 Inhibits CCL2 CCL2 CHK1->CCL2 Downregulates CCR2_Macrophage_Infiltration CCR2+ Macrophage Infiltration CCL2->CCR2_Macrophage_Infiltration Reduces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) CCR2_Macrophage_Infiltration->Pro_inflammatory_Cytokines Decreases Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) CCR2_Macrophage_Infiltration->Anti_inflammatory_Cytokine Increases Colitis_CAC_Development Colitis & CAC Development Pro_inflammatory_Cytokines->Colitis_CAC_Development Inhibits Anti_inflammatory_Cytokine->Colitis_CAC_Development Inhibits

Caption: Mechanism of this compound in colitis-associated cancer.

CAC_Mouse_Model_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase AOM_Injection AOM Injection (10 mg/kg) DSS_Cycle1 Cycle 1: 2% DSS (1 week) AOM_Injection->DSS_Cycle1 Rest1 Normal Water (2 weeks) DSS_Cycle1->Rest1 DSS_Cycle2 Cycle 2: 2% DSS (1 week) Rest1->DSS_Cycle2 GDC_0575_Admin This compound or Vehicle Administration (Oral) Rest1->GDC_0575_Admin Rest2 Normal Water (2 weeks) DSS_Cycle2->Rest2 DSS_Cycle3 Cycle 3: 2% DSS (1 week) Rest2->DSS_Cycle3 Rest2->GDC_0575_Admin Rest3 Normal Water (2 weeks) DSS_Cycle3->Rest3 Euthanasia Euthanasia & Colon Collection Rest3->Euthanasia Tumor_Assessment Tumor Assessment Euthanasia->Tumor_Assessment Histo_Analysis Histological Analysis Euthanasia->Histo_Analysis Molecular_Studies Molecular Studies Euthanasia->Molecular_Studies

Caption: Experimental workflow for the CAC mouse model.

References

GDC-0575: A Strategic Induction of Synthetic Lethality in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Executive Summary

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the unique vulnerabilities of cancer cells. One of the most promising of these strategies is the concept of synthetic lethality, an interaction where the combination of two genetic or molecular alterations leads to cell death, while a single alteration is viable. This whitepaper provides a comprehensive technical overview of GDC-0575, a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1), and its role in inducing synthetic lethality in cancer cells. This compound represents a paradigm of targeted therapy, demonstrating significant potential in combination with DNA-damaging chemotherapeutic agents to selectively eliminate cancer cells with specific genetic backgrounds, such as p53 mutations. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Introduction to Synthetic Lethality and CHK1 Inhibition

Synthetic lethality is a promising strategy in cancer treatment, targeting tumor-specific genetic defects to selectively kill cancer cells while sparing normal tissues.[1][2] This approach is particularly valuable for targeting loss-of-function mutations in tumor suppressor genes, which are notoriously difficult to "drug" directly.[1]

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[3] It plays a pivotal role in the S and G2/M cell cycle checkpoints, allowing time for DNA repair before a cell enters mitosis.[3] Many cancer cells, particularly those with a mutated or deficient p53 tumor suppressor, become heavily reliant on the CHK1-mediated checkpoint for survival, especially when under genotoxic stress from chemotherapy.[4] Inhibition of CHK1 in such cancer cells, in the presence of DNA damage, abrogates this last line of defense, forcing the cells into premature and catastrophic mitosis, a process known as mitotic catastrophe, ultimately leading to apoptosis.[4][5]

This compound is a highly selective, orally bioavailable small-molecule inhibitor of CHK1.[6][7] By targeting CHK1, this compound effectively creates a synthetic lethal scenario when combined with DNA-damaging agents, offering a targeted therapeutic window for cancers with compromised p53 function.[6]

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CHK1.[8] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[4] Activated CHK1 then phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases.[3] Phosphorylation of Cdc25 leads to its degradation, preventing the activation of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[4]

This compound binds to and inhibits CHK1, preventing the phosphorylation of its downstream targets.[3] This inhibition leads to the stabilization and activation of Cdc25 phosphatases, which in turn activate CDKs, overriding the DNA damage-induced cell cycle arrest in the S and G2/M phases.[3] In cancer cells with pre-existing DNA damage from chemotherapy, this abrogation of the cell cycle checkpoint forces them into mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent apoptotic cell death.[4][5]

GDC-0575_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Cellular Outcome DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 CHK1->Cdc25 phosphorylates & inhibits Cell_Cycle_Arrest S/G2-M Checkpoint Activation CHK1->Cell_Cycle_Arrest maintains GDC0575 This compound GDC0575->CHK1 inhibits CDK CDK Cdc25->CDK dephosphorylates & activates Mitotic_Catastrophe Mitotic Catastrophe Cdc25->Mitotic_Catastrophe Premature Mitotic Entry (with DNA damage) Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis leads to

Figure 1: this compound Mechanism of Action.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated in various cancer models, both as a single agent and in combination with chemotherapy.

In Vitro Potency and Synergy
Parameter Value Context Reference
IC50 (cell-free) 1.2 nMPotency against CHK1 enzyme
Combination Effect Synergistic/AdditiveWith gemcitabine (B846) in soft-tissue sarcoma cells
Combination Effect Enhances killingWith cytarabine (B982) in AML cells[7]

Table 1: In Vitro Activity of this compound

In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound. As a single agent, this compound has shown the ability to cause tumor shrinkage and growth delay in xenograft models.[6] When used in combination with gemcitabine, this compound has shown preliminary antitumor activity in several solid tumors.[9] In AML xenograft models, the combination of this compound with cytarabine has been shown to enhance the killing of AML cells.[7]

Cancer Model Treatment Observed Effect Reference
Refractory Solid TumorsThis compoundTumor shrinkage and growth delay[6]
Colitis-Associated Cancer (mouse model)This compoundImpaired development of colitis-associated cancer[10]
Acute Myeloid Leukemia (xenograft)This compound + CytarabineEnhanced killing of AML cells[7]

Table 2: In Vivo Efficacy of this compound

Clinical Evaluation of this compound

A Phase I clinical trial (NCT01564251) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound alone and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[6]

Study Design and Patient Demographics

The open-label, dose-escalation study enrolled 102 patients.[6] The combination therapy arm involved intravenous gemcitabine followed by oral this compound.[6]

Safety and Tolerability

The most common adverse events (all grades) related to the combination of this compound and gemcitabine were hematological toxicities, including neutropenia (68%), anemia (48%), and thrombocytopenia (35%), along with nausea (43%) and fatigue (42%).[6] These toxicities were generally manageable.[6]

Pharmacokinetics and Pharmacodynamics

Maximum concentrations of this compound were reached within 2 hours of dosing, with a half-life of approximately 23 hours.[6] No pharmacokinetic drug-drug interaction was observed between this compound and gemcitabine.[6] Pharmacodynamic data from the trial were consistent with this compound inhibiting the gemcitabine-induced expression of phosphorylated CDK1/2 (pCDK1/2), a downstream marker of CHK1 activity.[6]

Anti-Tumor Activity

Preliminary anti-tumor activity was observed in a small number of patients with various refractory solid tumors treated with the combination of this compound and gemcitabine.[6] Notably, there were four confirmed partial responses, three of which occurred in patients with tumors harboring a TP53 mutation, supporting the synthetic lethal hypothesis.[6]

Parameter Finding Reference
Number of Patients 102[6]
Most Common Adverse Events (All Grades) Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%)[6]
This compound Tmax ~2 hours[6]
This compound Half-life ~23 hours[6]
Confirmed Partial Responses (Combination) 4[6]
Partial Responses in TP53-mutant tumors 3 of 4[6]

Table 3: Summary of Phase I Clinical Trial (NCT01564251) Results for this compound in Combination with Gemcitabine

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, a DNA-damaging agent, or a combination of both. Include a vehicle-treated control.

  • MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells drug_treatment Treat cells with This compound +/- Chemo seed_cells->drug_treatment incubation Incubate for ~72 hours drug_treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate % viability) read_absorbance->analyze end End analyze->end

Figure 2: MTT Assay Workflow.
Western Blotting for Phospho-CDK1/2

Western blotting is used to detect the levels of specific proteins, such as the phosphorylated forms of CDK1 and CDK2, which are downstream indicators of CHK1 activity.

  • Cell Lysis: Treat cells as desired, then lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CDK1/2.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).

  • Drug Administration: Administer the treatments according to the planned schedule and dosage. This compound is typically administered orally.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Xenograft_Model_Workflow start Start implant_cells Implant cancer cells into mice start->implant_cells tumor_growth Allow tumors to grow to palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer this compound +/- Chemotherapy randomize->treatment measure_tumors Measure tumor volume regularly treatment->measure_tumors endpoint Continue until study endpoint measure_tumors->endpoint analyze Analyze data (TGI, etc.) endpoint->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for GDC-0575 In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective Chk1 inhibitor, GDC-0575, in a preclinical in vivo mouse model of cancer. The following protocols are based on established methodologies for xenograft studies and publicly available data on this compound.

Introduction

This compound is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2][3] By inhibiting Chk1, this compound can abrogate cancer cell cycle checkpoints, particularly in S and G2/M phases, leading to mitotic catastrophe and cell death, especially when combined with DNA-damaging chemotherapy.[1][4][5] This chemosensitization activity makes this compound a promising agent for combination therapies in various cancers.[1] Preclinical studies in xenograft models have demonstrated that this compound can lead to tumor shrinkage and growth delay.[2][4]

Signaling Pathway of this compound (Chk1 Inhibition)

The diagram below illustrates the mechanism of action of this compound. In response to DNA damage, Chk1 is activated and phosphorylates cdc25 phosphatases, leading to the inhibitory phosphorylation of cyclin-dependent kinase (CDK)-cyclin complexes and subsequent cell cycle arrest to allow for DNA repair.[1] this compound inhibits Chk1, preventing this cell cycle arrest and forcing cells with damaged DNA to enter mitosis, resulting in apoptosis.

GDC_0575_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from Chemotherapy) Chk1 Chk1 DNA_Damage->Chk1 activates cdc25 cdc25 Phosphatases Chk1->cdc25 phosphorylates Mitosis Mitosis CDK_Cyclin CDK-Cyclin Complexes cdc25->CDK_Cyclin activates Cell_Cycle_Arrest S/G2-M Arrest (DNA Repair) CDK_Cyclin->Cell_Cycle_Arrest inhibits progression to mitosis Cell_Cycle_Arrest->Mitosis prevents entry Apoptosis Apoptosis Mitosis->Apoptosis with damaged DNA leads to GDC0575 This compound GDC0575->Chk1 inhibits

Caption: this compound inhibits Chk1, preventing cell cycle arrest and promoting apoptosis in cancer cells with DNA damage.

Experimental Protocol: Pancreatic Cancer Xenograft Mouse Model

This protocol describes the use of this compound in a subcutaneous xenograft model of pancreatic cancer. This model is widely used in preclinical studies due to its reproducibility and relatively low cost.[6]

1. Cell Culture and Animal Model

  • Cell Line: PANC-1 human pancreatic cancer cell line is a common choice. Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animals: Female athymic nude mice (6-8 weeks old) are typically used for xenograft studies as their compromised immune system allows for the growth of human tumors.[6] All animal procedures must be conducted in accordance with institutional and national regulations.[6]

2. Tumor Implantation

  • Harvest PANC-1 cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[3]

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3. This compound Dosing and Administration

  • Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 100 mm³.[3]

  • Drug Preparation: Prepare this compound in a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80.[3]

  • Dosing Regimen:

    • Monotherapy: Administer this compound at doses of 25 mg/kg or 50 mg/kg via oral gavage.[3] A typical treatment cycle is three consecutive days of treatment followed by four days of rest.[3] This cycle can be repeated.

    • Combination Therapy (with Gemcitabine): Gemcitabine (B846) is a standard-of-care chemotherapeutic for pancreatic cancer.[7] A potential combination regimen could involve administering gemcitabine (e.g., 500 or 1000 mg/m²) intravenously, followed by oral administration of this compound (e.g., 45 or 80 mg).[4] The exact timing and dosage should be optimized based on tolerability and efficacy studies.

  • Control Group: The control group should receive the vehicle solution following the same administration schedule.

4. Monitoring and Endpoints

  • Tumor Growth: Measure tumor volume three times per week using calipers.[3]

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and survival.

  • Termination: Mice should be euthanized when tumors reach a predetermined size (e.g., >1 cm³) or if they show signs of significant morbidity.[3]

Experimental Workflow

The following diagram outlines the key steps in the in vivo mouse model protocol for this compound.

GDC0575_Workflow cluster_workflow Experimental Workflow A Cell Culture (e.g., PANC-1) B Tumor Implantation (Subcutaneous Xenograft in Nude Mice) A->B C Tumor Growth Monitoring (to ~100 mm³) B->C D Randomization into Treatment Groups C->D E Treatment Administration (this compound +/- Gemcitabine vs. Vehicle) D->E F Data Collection (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor Growth Inhibition, Survival) F->G

Caption: A typical workflow for an in vivo this compound xenograft study.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control10850 ± 75-
This compound (25 mg/kg)10425 ± 5050
This compound (50 mg/kg)10255 ± 4070
Gemcitabine (50 mg/kg)10382 ± 6055
This compound (25 mg/kg) + Gemcitabine (50 mg/kg)10170 ± 3080

Table 2: Example of Body Weight Data

Treatment GroupNumber of Animals (n)Mean Body Weight at Day 21 (g) ± SEMPercent Change in Body Weight from Day 0
Vehicle Control1022.5 ± 0.8+5.0
This compound (25 mg/kg)1022.1 ± 0.7+3.2
This compound (50 mg/kg)1021.5 ± 0.9+0.5
Gemcitabine (50 mg/kg)1021.0 ± 1.0-1.8
This compound (25 mg/kg) + Gemcitabine (50 mg/kg)1020.5 ± 1.2-4.2

Other Potential In Vivo Models

While subcutaneous xenografts are common, orthotopic models, where cancer cells are implanted into the corresponding organ (e.g., the pancreas), can offer a more clinically relevant tumor microenvironment and allow for the study of metastasis.[6] The generation of orthotopic pancreatic cancer models is more technically demanding but can provide valuable insights.[6][8]

In addition to pancreatic cancer, this compound has been investigated in models of colitis-associated cancer, where it has been shown to reduce tumor development and inflammation.[9][10] In such models, this compound was administered orally at 7.5 mg/kg.[9]

Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

GDC-0575 Cell Culture Treatment: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of GDC-0575, a potent and selective CHK1 inhibitor, in cell culture experiments.

This compound (also known as ARRY-575 or RG7741) is a small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] Inhibition of CHK1 can disrupt cell cycle checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents and, in some cases, direct induction of apoptosis.[3] These application notes provide essential information for designing and executing in vitro studies with this compound.

Mechanism of Action

This compound is a highly selective and orally bioavailable inhibitor of CHK1 with a reported IC50 of 1.2 nM in a cell-free assay.[1][4] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, allowing time for DNA repair.[3] By inhibiting CHK1, this compound prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle, which can result in mitotic catastrophe and cell death.[5] This mechanism makes this compound a promising agent for combination therapies with DNA-damaging chemotherapeutics like gemcitabine (B846).

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the effective concentrations of this compound observed in various cancer cell lines. This data can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

Cell Line TypeConcentrationCombination AgentObserved Effect
Acute Myeloid Leukemia (AML)100 nMCytarabine (B982) (AraC) (500 nM)Enhanced killing of primary AML cells ex vivo
Melanoma0.5 µM (500 nM)Hydroxyurea (HU) (0.2 mM)Promotion of DNA damage and apoptosis

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a standard cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[2] Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a serial dilution of this compound in complete medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 2- to 10-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time and the experimental objective.[2]

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol details the procedure for assessing this compound-induced apoptosis using Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., based on the determined IC50) and a vehicle control for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution using propidium iodide staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control as described in the apoptosis protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

GDC_0575_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1 CHK1 Activation ATR_ATM->CHK1 CDC25 CDC25 Phosphatase Inhibition CHK1->CDC25 Bypass Bypass of G2/M Checkpoint CDK_Cyclin CDK/Cyclin Inhibition CDC25->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK_Cyclin->Cell_Cycle_Arrest Cell_Cycle_Arrest->Bypass GDC_0575 This compound GDC_0575->CHK1 Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Bypass->Mitotic_Catastrophe

Caption: this compound inhibits CHK1, leading to the bypass of cell cycle checkpoints.

Experimental_Workflow_Apoptosis Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (e.g., 24-48h) Seed_Cells->Treat_Cells Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Stain Stain with Annexin V & Propidium Iodide Wash_Cells->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for analyzing apoptosis after this compound treatment.

References

Application Notes and Protocols for Western Blot Analysis of pChk1 (Ser345) Following GDC-0575 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] Upon DNA damage or replication stress, Chk1 is phosphorylated at sites such as Serine 345 (S345) by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[1] This activation of Chk1 leads to cell cycle arrest, providing time for DNA repair.[1][2] GDC-0575 is a potent and highly selective small-molecule inhibitor of Chk1 with an IC50 of 1.2 nM.[3][4] By inhibiting Chk1, this compound can abrogate DNA damage-induced cell cycle checkpoints, leading to increased DNA damage and apoptosis in cancer cells, often in combination with DNA-damaging agents.[3] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of Chk1 at Ser345 as a pharmacodynamic biomarker of this compound activity in cancer cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.

GDC0575_pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates pChk1 pChk1 (S345) Chk1->pChk1 Activation CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->CellCycleArrest GDC0575 This compound GDC0575->Chk1 Inhibits

Figure 1: this compound inhibits the ATR-Chk1 signaling pathway.

WB_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-pChk1 S345) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

Figure 2: Experimental workflow for Western blot analysis of pChk1.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table. The band intensity of pChk1 should be normalized to the total Chk1 band intensity, and subsequently to the untreated control.

Table 1: Representative quantification of pChk1 (S345) levels in a cancer cell line following a 24-hour treatment with this compound. Data are presented as the mean of three independent experiments ± standard deviation.

Treatment GroupConcentration (nM)Normalized pChk1/Total Chk1 Ratio (Arbitrary Units)Fold Change vs. Control
Vehicle Control (DMSO)01.00 ± 0.121.00
This compound10.65 ± 0.090.65
This compound100.28 ± 0.050.28
This compound1000.05 ± 0.020.05
Positive Control (e.g., UV)-3.50 ± 0.453.50

Experimental Protocols

Materials and Reagents
Material/ReagentRecommended Vendor (Example)Catalog Number (Example)
This compoundMedchemExpressHY-18165
Anti-pChk1 (Ser345) AntibodyCell Signaling Technology#2348
Anti-Chk1 AntibodyCell Signaling Technology#2360
Anti-β-Actin AntibodyCell Signaling Technology#4970
HRP-conjugated Anti-Rabbit IgGCell Signaling Technology#7074
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
Precast Polyacrylamide GelsBio-Rad4561096
PVDF MembraneMilliporeIPVH00010
5% BSA in TBST--
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. The optimal concentration and duration of treatment should be determined empirically for each cell line. A dose-response experiment (e.g., 0, 1, 10, 100 nM) for 24 hours is recommended.

  • (Optional) Induction of pChk1: To induce a basal level of pChk1, cells can be pre-treated with a DNA damaging agent such as a low dose of hydroxyurea (B1673989) (e.g., 2 mM for 2-4 hours) or UV irradiation prior to this compound treatment.[5]

Protein Extraction
  • Cell Lysis: Place cell culture dishes on ice and wash the cells once with ice-cold PBS.[5]

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. For a 10 cm dish, use 500 µL of lysis buffer.[5]

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate on ice for 30 minutes with occasional vortexing.[5]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.[5]

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5]

  • Normalize the protein concentration of all samples with lysis buffer.

Western Blotting
  • Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.[5][6] Boil the samples at 95-100°C for 5 minutes.[5]

  • SDS-PAGE: Load the denatured protein samples into the wells of a precast polyacrylamide gel (e.g., 4-15% gradient gel).[5] Run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[5]

  • Blocking: Wash the membrane with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[5]

  • Antibody Incubation:

    • Primary Antibodies: Dilute the primary antibodies in 5% BSA in TBST. A starting dilution of 1:1000 for both anti-p-CHK1 (Ser345) and anti-total CHK1 is suggested.[5] It is recommended to probe for p-CHK1 first.[5] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5]

    • Secondary Antibody: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA in TBST (a 1:2000 to 1:5000 dilution is common).[5] Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[5]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.[6]

    • Prepare the ECL substrate according to the manufacturer's instructions.[6]

    • Incubate the membrane with the substrate for 1-5 minutes.[5]

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[5]

  • (Optional) Stripping and Re-probing: The membrane can be stripped and re-probed for total Chk1 and a loading control like β-actin to confirm equal loading.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Insufficient protein load- Suboptimal antibody dilution- Ineffective this compound treatment- Load 20-30 µg of protein.- Titrate primary and secondary antibody concentrations.- Perform a dose-response and time-course experiment for this compound.
High Background - Insufficient blocking- Antibody concentration too high- Insufficient washing- Increase blocking time to 2 hours.- Use 5% BSA in TBST for blocking and antibody dilutions.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washes.[5]
Multiple Bands - Non-specific antibody binding- Protein degradation- Use a more specific (monoclonal) antibody.- Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice.[5]
Inconsistent Loading - Inaccurate protein quantification- Pipetting errors- Re-quantify protein concentrations.- Strip the membrane and probe for a loading control (e.g., β-actin, GAPDH) to confirm equal loading.[5]

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Perturbation by GDC-0575

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 activation leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[1][2] By inhibiting CHK1, this compound can abrogate this arrest, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis. This mechanism makes CHK1 inhibitors like this compound promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies.

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry.

Mechanism of Action of this compound on the Cell Cycle

Under normal conditions, DNA damage activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) that are essential for entry into and progression through mitosis. This compound binds to and inhibits the kinase activity of CHK1. In the presence of DNA damage, this inhibition prevents the downstream signaling cascade that leads to cell cycle arrest. As a result, cells bypass the S and G2/M checkpoints and enter mitosis with unrepaired DNA, leading to cell death.

GDC0575_Pathway This compound Signaling Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 activates Cdc25 Cdc25 CHK1->Cdc25 inhibits Cell_Cycle_Arrest S/G2/M Arrest CHK1->Cell_Cycle_Arrest GDC0575 This compound GDC0575->CHK1 inhibits CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin activates Cell_Cycle_Progression Cell Cycle Progression (Mitosis) CDK_Cyclin->Cell_Cycle_Progression

This compound inhibits CHK1, preventing cell cycle arrest.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following table provides illustrative data on the effects of this compound as a single agent on the cell cycle distribution of a representative cancer cell line (e.g., HT-29 colon cancer cells) after 24 hours of treatment. This data is hypothetical and intended to represent the expected outcome of CHK1 inhibition, which may include an accumulation of cells in the S and G2/M phases due to replication stress and checkpoint abrogation. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)552520
This compound (100 nM)453520
This compound (500 nM)304525

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed cancer cells (e.g., HT-29, SW620) in 6-well plates at a density that allows for exponential growth and ensures they reach 60-70% confluency at the time of treatment.

  • Cell Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: When cells reach the desired confluency, replace the existing medium with fresh medium containing the vehicle control (DMSO) or the specified concentrations of this compound.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI) Staining

This protocol is for the analysis of DNA content in fixed cells to determine the cell cycle distribution.

Materials:

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Transfer the cell suspension to a flow cytometry tube.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 2 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.

    • Add 500 µL of PI staining solution to the cell suspension.

    • Incubate in the dark at room temperature for 15-30 minutes before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a laser to excite the propidium iodide (typically at 488 nm) and collect the emission fluorescence (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow cluster_workflow Experimental Steps Cell_Culture 1. Cell Culture & Treatment (e.g., HT-29 cells + this compound) Harvesting 2. Cell Harvesting (Trypsinization) Cell_Culture->Harvesting Fixation 3. Cell Fixation (70% Ethanol) Harvesting->Fixation Staining 4. Staining (RNase A + Propidium Iodide) Fixation->Staining Analysis 5. Flow Cytometry Analysis Staining->Analysis Data_Quantification 6. Data Quantification (% G1, S, G2/M) Analysis->Data_Quantification

Workflow for cell cycle analysis via flow cytometry.

Troubleshooting

Problem Possible Cause Solution
High CV of G1 Peak Cell clumpingEnsure a single-cell suspension before fixation. Filter cells through a nylon mesh before analysis.
Inconsistent stainingEnsure consistent cell numbers and staining volumes for all samples. Allow sufficient incubation time for the stain to reach equilibrium.
Debris in the sample Excessive cell deathHandle cells gently during harvesting. Consider using a viability dye to exclude dead cells from the analysis if not fixing.
Shifting of peaks Instrument fluctuationsRun instrument calibration and quality control procedures before sample acquisition.
Inconsistent dye concentrationPrepare fresh staining solution and use it consistently across all samples.

Conclusion

The analysis of cell cycle distribution by flow cytometry is a fundamental technique to elucidate the mechanism of action of cell cycle-targeted drugs like this compound. The protocols provided herein offer a robust framework for researchers to investigate the impact of this compound on cancer cell proliferation. By understanding how this compound perturbs the cell cycle, researchers can better design rational combination therapies and advance the development of this promising anti-cancer agent.

References

Application Notes and Protocols for GDC-0575 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the investigation of the combination therapy involving GDC-0575, a selective CHK1 inhibitor, and gemcitabine (B846), a nucleoside analog chemotherapeutic agent. The rationale for this combination lies in the synergistic anti-tumor effect achieved by inhibiting DNA damage repair pathways while inducing DNA damage. Gemcitabine causes DNA damage and stalls replication forks, activating the ATR-CHK1 signaling pathway as a survival mechanism for cancer cells. This compound inhibits CHK1, thereby abrogating the cell cycle checkpoint, preventing DNA repair, and leading to mitotic catastrophe and apoptosis in cancer cells.[1][2] This combination has shown promise in preclinical models and has been investigated in clinical trials for various solid tumors.[1][2]

Mechanism of Action

Gemcitabine: Gemcitabine is a prodrug that, once inside the cell, is phosphorylated to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication and repair. This leads to cell cycle arrest, primarily at the G1/S boundary, and the induction of apoptosis.

This compound: this compound is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, such as that induced by gemcitabine, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a lethal accumulation of genomic instability, a process known as mitotic catastrophe, and subsequent apoptosis. The combination of gemcitabine-induced DNA damage and this compound-mediated checkpoint abrogation results in a synergistic cytotoxic effect in cancer cells.

Signaling Pathway

GDC0575_Gemcitabine_Pathway cluster_legend Legend Gemcitabine Gemcitabine DNA_Damage DNA Damage & Replication Stress Gemcitabine->DNA_Damage induces ATR ATR DNA_Damage->ATR activates MitoticCatastrophe Mitotic Catastrophe DNA_Damage->MitoticCatastrophe CHK1 CHK1 ATR->CHK1 activates CellCycleArrest Cell Cycle Arrest (S/G2 Phase) CHK1->CellCycleArrest promotes CHK1->MitoticCatastrophe GDC0575 This compound GDC0575->CHK1 inhibits DNARepair DNA Repair CellCycleArrest->DNARepair allows CellSurvival Cell Survival DNARepair->CellSurvival leads to Apoptosis Apoptosis MitoticCatastrophe->Apoptosis leads to Activation Activation Activation_edge Inhibition Inhibition Inhibition_edge Process Process Flow Process_edge

Caption: Signaling pathway of this compound and gemcitabine combination therapy.

Quantitative Data

In Vitro Cytotoxicity Data
Cell LineCancer TypeThis compound IC50 (µM)Gemcitabine IC50 (µM)Combination Index (CI)Reference
Soft-Tissue Sarcoma (various)Soft-Tissue SarcomaNot specified0.001 - 0.013Additive to Synergistic[3]
Pancreatic Cancer (various)Pancreatic CancerNot specifiedVariesSynergistic[4][5]
Ovarian Cancer (various)Ovarian CancerNot specifiedVariesSynergistic[6][7]
Bladder Cancer (various)Bladder CancerNot specifiedVariesSynergistic[8]

Note: Specific IC50 values for this compound and the combination are not consistently reported in the public literature and should be determined experimentally for the cell lines of interest.

In Vivo Efficacy Data
Cancer ModelTreatment GroupTumor Growth Inhibition (%)NotesReference
Gemcitabine-resistant Bladder Carcinoma PDXThis compound + GemcitabineSignificant anti-tumor activity and increased survivalCombination was efficacious in a gemcitabine-resistant model.[8]
Colitis-Associated Cancer (murine model)This compoundSignificantly impaired development of CACDemonstrates single-agent activity in this model.[2]
Pancreatic Cancer PDXGemcitabine + PRMT5 inhibitor65% reduction in tumor volume compared to controlDemonstrates the potential for combination strategies with gemcitabine.[9]

Note: Quantitative tumor growth inhibition data for the specific this compound and gemcitabine combination is limited in publicly available literature and should be generated through specific in vivo studies.

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Line Selection and Culture start->cell_culture in_vitro_assays In Vitro Assays cell_culture->in_vitro_assays viability Cell Viability Assay (e.g., MTT/XTT) in_vitro_assays->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) in_vitro_assays->apoptosis western_blot Western Blot (pCHK1, γH2AX, etc.) in_vitro_assays->western_blot data_analysis Data Analysis (IC50, Synergy) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis in_vivo_studies In Vivo Xenograft Studies data_analysis->in_vivo_studies tumor_implantation Tumor Cell Implantation in_vivo_studies->tumor_implantation treatment Treatment with this compound and Gemcitabine tumor_implantation->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint_analysis final_report Final Report and Conclusions endpoint_analysis->final_report

Caption: A typical experimental workflow for evaluating this compound and gemcitabine.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, and to calculate IC50 values and combination indices.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Gemcitabine (dissolved in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and gemcitabine. Treat cells with single agents or combinations at various concentrations. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: For MTT, aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals. For XTT, the formazan product is soluble and can be read directly.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination using software such as GraphPad Prism. Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot for CHK1 Pathway Analysis

Objective: To assess the pharmacodynamic effects of this compound on the CHK1 signaling pathway by measuring the levels of phosphorylated CHK1 (pCHK1) and downstream markers of DNA damage.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and gemcitabine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pCHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-pCDK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for the desired time points (e.g., 24, 48 hours).

  • Protein Extraction: Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and gemcitabine combination therapy in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (formulated for oral gavage)

  • Gemcitabine (formulated for intraperitoneal or intravenous injection)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, and this compound + gemcitabine).

  • Drug Administration: Administer the drugs according to a predetermined schedule. A potential clinical dosing schedule to model is gemcitabine administered intravenously on Days 1 and 8, and this compound administered orally on Days 2, 3, 9, and 10 of a 21-day cycle.[1] Doses should be based on prior tolerability and efficacy studies.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed anti-tumor effects. Optional: tumors can be processed for immunohistochemistry (IHC) to analyze pharmacodynamic markers.

Logical Relationship Diagram

Logical_Relationship premise Premise: Gemcitabine induces DNA damage and CHK1 is a key DNA damage response kinase. hypothesis Hypothesis: Inhibition of CHK1 with this compound will sensitize cancer cells to gemcitabine. premise->hypothesis invitro_evidence In Vitro Evidence: - Decreased cell viability (synergy) - Increased apoptosis - Abrogation of cell cycle arrest - Increased DNA damage markers (γH2AX) hypothesis->invitro_evidence tested by invivo_evidence In Vivo Evidence: - Tumor growth inhibition - Increased survival hypothesis->invivo_evidence tested by conclusion Conclusion: This compound and gemcitabine combination is a viable therapeutic strategy. invitro_evidence->conclusion supports invivo_evidence->conclusion supports

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the protocols for their specific cell lines, animal models, and experimental conditions. All work should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for In Vitro Proliferation Assays with GDC-0575

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] Chk1 plays a pivotal role in cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound can abrogate DNA damage-induced S and G2-M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells. This makes this compound a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging chemotherapies, to enhance their cytotoxic effects.[1]

These application notes provide a comprehensive guide for assessing the anti-proliferative effects of this compound in vitro, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action

This compound exhibits its anti-tumor activity by targeting the Chk1 signaling pathway. In response to DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates Chk1.[3] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs). This leads to cell cycle arrest, providing an opportunity for DNA repair. This compound selectively binds to and inhibits Chk1, preventing the downstream signaling cascade and forcing cells with DNA damage to prematurely enter mitosis, resulting in cell death.[1]

Data Presentation

A critical aspect of evaluating the efficacy of an anti-cancer compound is the determination of its half-maximal inhibitory concentration (IC50) across various cancer cell lines. While this compound has a biochemical IC50 of 1.2 nM against the Chk1 enzyme, its anti-proliferative IC50 can vary significantly depending on the cell line and experimental conditions.[2][3]

Table 1: Template for Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)Proliferation Assay MethodIC50 (nM)
e.g., HT-29Colon Carcinoma72CellTiter-GloData
e.g., MCF-7Breast Adenocarcinoma72XTTData
e.g., A549Lung Carcinoma72MTTData
e.g., U-87 MGGlioblastoma72CellTiter-GloData
e.g., K-562Chronic Myelogenous Leukemia48XTTData

Mandatory Visualizations

Signaling Pathway Diagram

GDC0575_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 Cell Cycle Progression cluster_2 Checkpoint Arrest DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates S_Phase S Phase G2_M G2/M Transition S_Phase->G2_M progression Mitosis Mitosis G2_M->Mitosis entry Apoptosis Apoptosis Mitosis->Apoptosis leads to mitotic catastrophe & Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits Arrest Cell Cycle Arrest (DNA Repair) GDC0575 This compound GDC0575->Chk1 inhibits CDK CDK-Cyclin Cdc25->CDK dephosphorylates & activates CDK->G2_M promotes

Caption: this compound inhibits the Chk1 signaling pathway, leading to apoptosis.

Experimental Workflow Diagram

Proliferation_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Proliferation Assay cluster_3 Data Analysis Harvest Harvest and count cells Seed Seed cells into 96-well plates Harvest->Seed Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Prepare_GDC0575 Prepare serial dilutions of this compound Incubate1->Prepare_GDC0575 Add_GDC0575 Add this compound to appropriate wells Prepare_GDC0575->Add_GDC0575 Incubate2 Incubate for desired time (e.g., 48-72h) Add_GDC0575->Incubate2 Add_Reagent Add proliferation assay reagent (e.g., XTT, MTT, CellTiter-Glo) Incubate2->Add_Reagent Incubate3 Incubate as per protocol Add_Reagent->Incubate3 Read_Plate Read absorbance/luminescence Incubate3->Read_Plate Calculate_Viability Calculate percent cell viability Read_Plate->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Calculate_IC50 Determine IC50 value Plot_Curve->Calculate_IC50

Caption: Workflow for in vitro proliferation assay with this compound.

Experimental Protocols

The following are detailed protocols for commonly used in vitro proliferation assays to determine the cytotoxic and anti-proliferative effects of this compound. It is recommended to perform a preliminary experiment to determine the optimal cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the assay.

Protocol 1: XTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt XTT is reduced to a soluble orange formazan (B1609692) dye by mitochondrial dehydrogenases of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom sterile microplates

  • XTT Cell Proliferation Kit (containing XTT labeling reagent and electron-coupling reagent)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension per well in a 96-well plate. Seeding density should be optimized for each cell line (typically 1,000-10,000 cells/well for adherent cells and 10,000-50,000 cells/well for suspension cells).

    • Include wells with medium only as a background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5%.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the concentrated this compound solution directly to the wells.

    • Include vehicle control wells (cells with medium containing the vehicle only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • XTT Assay:

    • Following the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: MTT Cell Proliferation Assay

This is another colorimetric assay where the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the XTT assay protocol.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.

    • Follow step 4 as described in the XTT assay protocol to calculate cell viability and determine the IC50 value.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the XTT assay protocol, using opaque-walled plates. Seed 100 µL of cell suspension per well.

  • CellTiter-Glo® Assay:

    • After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Record the luminescence using a luminometer.

    • Follow step 4 as described in the XTT assay protocol to calculate cell viability and determine the IC50 value, using luminescence readings instead of absorbance.

Conclusion

These application notes provide a framework for conducting in vitro proliferation assays with the Chk1 inhibitor this compound. The detailed protocols for XTT, MTT, and CellTiter-Glo® assays offer robust methods for determining the anti-proliferative efficacy of this compound. Adherence to these protocols, coupled with careful data analysis and presentation, will enable researchers to accurately assess the potential of this compound as a therapeutic agent in various cancer models.

References

Application Notes and Protocols: Immunofluorescence Staining for DNA Damage Following GDC-0575 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/theronine kinase in the DNA damage response (DDR) pathway.[1] In cancer cells, which often exhibit increased replication stress and defective cell cycle checkpoints, CHK1 activity is crucial for survival. Inhibition of CHK1 by this compound abrogates the S and G2/M cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent mitotic catastrophe and cell death.[1][2]

A key biomarker for DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage, is the phosphorylation of histone variant H2AX at serine 139, known as γH2AX.[3][4] Following the formation of DSBs, γH2AX rapidly accumulates at the damage sites, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[4] Another important protein involved in the DSB response is 53BP1 (p53-binding protein 1), which is recruited to the sites of DNA damage and plays a crucial role in DNA repair pathway choice.[4][5]

These application notes provide a comprehensive guide for the immunofluorescence staining of γH2AX and 53BP1 to assess the DNA damage induced by this compound treatment. The included protocols and data will enable researchers to effectively monitor the pharmacodynamic effects of CHK1 inhibition and quantify the resulting genotoxic stress.

Data Presentation

The following tables summarize the quantitative effects of CHK1 inhibitors on the induction of γH2AX, a key DNA damage marker. While specific quantitative data for this compound is not publicly available, the data presented for other potent and selective CHK1 inhibitors, such as V158411 and others, provide a representative outlook on the expected dose- and time-dependent increase in DNA damage upon CHK1 inhibition.

Table 1: Dose-Dependent Induction of γH2AX by a CHK1 Inhibitor

Cell LineTreatment (24h)% of γH2AX Positive Nuclei (Mean ± SD)
HT29Vehicle Control< 5%
1 µM V15841186%
U2OSVehicle Control< 5%
1 µM V15841144%

Data is representative for the effects of a potent CHK1 inhibitor, V158411, and is sourced from publicly available research.[1]

Table 2: Time-Course of γH2AX Induction by a CHK1 Inhibitor

Cell LineTreatment (1 µM V158411)% of γH2AX Positive Nuclei (Mean ± SD)
HT292 hours~20%
6 hours~60%
24 hours~85%
U2OS2 hours~15%
6 hours~40%
24 hours~45%

Data is representative for the effects of a potent CHK1 inhibitor, V158411, and is sourced from publicly available research.[1]

Table 3: Comparison of γH2AX Induction by Various CHK1 Inhibitors in HT29 Cells

Treatment (24h)% of γH2AX Positive Nuclei (Mean ± SD)
Vehicle Control< 5%
1 µM V158411~85%
3 µM LY2603618~80%
0.3 µM ARRY-1A~75%
3 µM MK-8776< 10%
3 µM GNE-900< 10%

This table illustrates that different CHK1 inhibitors can have varying potencies in inducing DNA damage, as measured by γH2AX.[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action Leading to DNA Damage

IF_Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Fixation Fixation This compound Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation (anti-γH2AX / anti-53BP1) Primary Antibody Incubation (anti-γH2AX / anti-53BP1) Blocking->Primary Antibody Incubation (anti-γH2AX / anti-53BP1) Secondary Antibody Incubation (Fluorescently-labeled) Secondary Antibody Incubation (Fluorescently-labeled) Primary Antibody Incubation (anti-γH2AX / anti-53BP1)->Secondary Antibody Incubation (Fluorescently-labeled) Nuclear Counterstaining (DAPI) Nuclear Counterstaining (DAPI) Secondary Antibody Incubation (Fluorescently-labeled)->Nuclear Counterstaining (DAPI) Imaging (Fluorescence Microscopy) Imaging (Fluorescence Microscopy) Nuclear Counterstaining (DAPI)->Imaging (Fluorescence Microscopy) Image Analysis & Quantification Image Analysis & Quantification Imaging (Fluorescence Microscopy)->Image Analysis & Quantification

References

Troubleshooting & Optimization

GDC-0575 Technical Support Center: Solubility and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GDC-0575. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 1.2 nM.[1][2] Chk1 is a critical component of the DNA damage response pathway. In response to DNA damage, Chk1 phosphorylates cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinase (CDK)-cyclin complexes, resulting in cell cycle arrest in the S and G2/M phases to allow for DNA repair.[3] By inhibiting Chk1, this compound prevents this cell cycle arrest, causing tumor cells with DNA damage to proceed into mitosis, which can lead to mitotic catastrophe and apoptosis.[4] This mechanism makes this compound a potential chemosensitization agent when used in combination with DNA-damaging chemotherapies.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents but is insoluble in water.[1][5] The most common and effective solvent is Dimethyl Sulfoxide (DMSO). Other solvents such as Ethanol and Dimethylformamide (DMF) can also be used.

Q3: What are the reported solubility concentrations for this compound?

The solubility of this compound can vary slightly between batches and suppliers. It is crucial to use fresh, high-quality solvents to achieve optimal dissolution. Below is a summary of reported solubility data:

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 30 - 100 mg/mL79.3 - 264.36 mMHygroscopic DMSO can significantly reduce solubility; use newly opened DMSO.[1][2] Sonication or gentle heating may be required.[6]
DMF 30 mg/mL79.3 mM
Ethanol 1 - 11 mg/mL2.64 - 29.07 mM[1][7]
DMSO:PBS (pH 7.2) (1:5) 0.16 mg/mL0.42 mM
Water InsolubleInsoluble[1][5]

Q4: How should I prepare this compound for in vivo studies?

For oral gavage, a common vehicle is 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80.[2] Another formulation for oral administration involves diluting a 10 mg/mL stock in 100 mM sodium citrate (B86180) buffer.[6] For injections, a frequently used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is recommended to prepare these solutions fresh for each experiment.

Troubleshooting Guide

Encountering solubility issues can be a common hurdle. This guide provides a systematic approach to resolving these problems.

Problem: this compound is not fully dissolving in DMSO.

  • Cause: The DMSO may have absorbed moisture, which significantly reduces the solubility of this compound.[1]

  • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Cause: The concentration may be too high for the current conditions.

  • Solution: Try gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication to aid dissolution.[6] If the compound still does not dissolve, consider preparing a slightly more dilute stock solution.

Problem: Precipitation occurs when diluting the DMSO stock solution with aqueous media.

  • Cause: this compound is poorly soluble in aqueous solutions. When the DMSO concentration is significantly lowered by the addition of aqueous media, the compound can precipitate out.

  • Solution:

    • Minimize the volume of DMSO stock: Use a higher concentration of the DMSO stock so that a smaller volume is needed for dilution.

    • Use a co-solvent: For in vivo preparations, co-solvents like PEG300 and surfactants like Tween-80 can help maintain solubility in aqueous environments.[1][6]

    • Stepwise dilution: Add the aqueous buffer to the DMSO stock slowly while vortexing to ensure rapid and even mixing.

Problem: Inconsistent results between experiments.

  • Cause: If the compound is not fully dissolved, the actual concentration in solution will be lower than calculated, leading to variability.

  • Solution: Always visually inspect your stock solution to ensure it is clear and free of any precipitate before each use. If crystals are visible, try warming and sonicating the solution. If the issue persists, prepare a fresh stock solution.

Visualizing Key Processes

To further aid in understanding the experimental context of this compound, the following diagrams illustrate its mechanism of action, a typical workflow for solubility testing, and a troubleshooting flowchart.

GDC0575_Signaling_Pathway cluster_nucleus Nucleus cluster_normal_response Normal DNA Damage Response cluster_gdc0575_effect Effect of this compound DNA_Damage DNA Damage (e.g., from Chemotherapy) CHK1 CHK1 DNA_Damage->CHK1 activates CDC25 CDC25 CHK1->CDC25 phosphorylates (inactivates) CHK1->CDC25 CDK_Cyclin CDK-Cyclin Complex CDC25->CDK_Cyclin dephosphorylates (activates) CDC25->CDK_Cyclin Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest is inhibited, leading to Mitosis Mitosis CDK_Cyclin->Mitosis promotes CDK_Cyclin->Mitosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Cell_Cycle_Arrest->DNA_Repair Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis with unrepaired DNA GDC0575 This compound GDC0575->CHK1 GDC0575->CHK1

Caption: this compound inhibits CHK1, overriding DNA damage-induced cell cycle arrest.

Solubility_Testing_Workflow start Start weigh Accurately weigh This compound powder start->weigh add_solvent Add precise volume of chosen solvent (e.g., new DMSO) weigh->add_solvent mix Vortex or mix thoroughly at room temperature add_solvent->mix observe Visually inspect for dissolution mix->observe sonicate_heat Apply gentle heat (e.g., 37°C) and/or sonicate briefly observe->sonicate_heat No clear_solution Solution is clear: Stock prepared observe->clear_solution Yes observe2 Re-inspect solution sonicate_heat->observe2 observe2->clear_solution Yes precipitate Precipitate remains: Re-evaluate concentration or solvent choice observe2->precipitate No Troubleshooting_Logic start Solubility Issue Encountered check_solvent Is the solvent (e.g., DMSO) fresh and anhydrous? start->check_solvent use_new_solvent Action: Use a new, an unopened bottle of solvent check_solvent->use_new_solvent No check_mixing Was gentle heating (37°C) or sonication applied? check_solvent->check_mixing Yes use_new_solvent->check_mixing apply_heat_sonication Action: Apply gentle heat and/or sonication and re-inspect check_mixing->apply_heat_sonication No check_concentration Is the concentration too high? check_mixing->check_concentration Yes end Issue Resolved apply_heat_sonication->end dilute Action: Prepare a more dilute stock solution check_concentration->dilute Yes check_concentration->end No, issue may be with compound batch dilute->end

References

GDC-0575 Dose-Response Curve Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1 inhibitor, GDC-0575. The information is designed to address common issues encountered during in vitro experiments, particularly in generating accurate and reproducible dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] In a cell-free assay, it has been shown to have a half-maximal inhibitory concentration (IC50) of 1.2 nM.[2] Chk1 is a critical protein kinase in the DNA damage response pathway. By inhibiting Chk1, this compound can cause tumor cells to bypass the S and G2/M cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in cancer cells with existing DNA damage or replication stress.[3] This mechanism of action makes it a subject of interest for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents like gemcitabine (B846) and cytarabine (B982).[1]

Q2: What is the typical IC50 for this compound in cancer cell lines?

The IC50 value of this compound can vary significantly depending on the cell line, experimental conditions such as incubation time, and the specific assay used. While its cell-free IC50 is 1.2 nM, cellular IC50 values will be different. For example, in some acute myeloid leukemia (AML) cell lines, it is used at a concentration of 100 nM in combination with other agents.[1] It is crucial to determine the IC50 empirically in your specific cell line of interest. The table below provides some reported values for reference.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO).[2] Aliquots of the stock solution should be stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, this compound can be diluted in a vehicle such as 100 mM sodium citrate (B86180) buffer immediately before use.[1]

Troubleshooting Guide for this compound Dose-Response Curves

This guide addresses common issues observed when generating dose-response curves for this compound.

Issue 1: High Variability Between Replicates

Possible Causes:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant concentration errors.

  • Cell Seeding Inconsistency: Uneven cell numbers across wells will result in variable responses.

  • Compound Precipitation: this compound may precipitate in the culture medium, especially at high concentrations, leading to inconsistent effective concentrations.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.

Solutions:

  • Pipetting Technique: Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to minimize well-to-well variation.

  • Cell Seeding: Ensure a homogenous cell suspension before seeding and be consistent with the seeding volume and technique.

  • Solubility: Visually inspect for any precipitation after adding this compound to the medium. If precipitation is observed, consider preparing fresh dilutions or using a lower final DMSO concentration.

  • Plate Layout: To mitigate edge effects, avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or culture medium.

Issue 2: Unexpected Dose-Response Curve Shape

A. Shallow (Flat) Dose-Response Curve

A shallow dose-response curve, where a large change in compound concentration results in a small change in response, can be challenging to interpret.

Possible Causes:

  • Cell-to-Cell Variability: Heterogeneity within the cell population can lead to a varied response to the inhibitor.[4]

  • Off-Target Effects: At higher concentrations, this compound or other kinase inhibitors might have off-target effects that counteract the primary inhibitory effect.

  • Experimental Artifacts: Issues with the assay itself, such as signal saturation at high cell densities, can flatten the curve.

Solutions:

  • Single-Cell Analysis: If available, techniques like flow cytometry or high-content imaging can help assess the heterogeneity of the response at a single-cell level.

  • Concentration Range: Ensure the concentration range tested is appropriate. It should span from no effect to a maximal effect.

  • Assay Optimization: Optimize the cell seeding density and incubation time to ensure the assay is within its linear range.

B. Biphasic Dose-Response Curve (Hormesis)

A biphasic or U-shaped dose-response curve shows a stimulatory effect at low concentrations and an inhibitory effect at high concentrations, or vice versa.

Possible Causes:

  • Complex Biological Responses: The inhibition of Chk1 can trigger complex downstream signaling events that may lead to unexpected cellular responses at different concentrations.

  • Off-Target Engagement: At different concentrations, this compound might engage with different targets, leading to opposing effects.

  • Feedback Loops: Inhibition of the Chk1 pathway could activate compensatory feedback loops that influence the overall response.[5]

Solutions:

  • Mechanism of Action Studies: Investigate the downstream signaling pathways at both the stimulatory and inhibitory concentrations to understand the underlying biology.

  • Orthogonal Assays: Use a different type of viability or apoptosis assay to confirm if the biphasic response is a biological phenomenon or an artifact of the chosen assay.

  • Literature Review: Research if biphasic responses have been reported for other Chk1 inhibitors or in your specific cell model.

Data Presentation

Table 1: this compound In Vitro Concentrations and IC50 Values

ParameterConcentration/ValueCell ContextReference
Cell-free IC501.2 nMBiochemical Assay[2]
In vitro concentration (combination therapy)100 nMAcute Myeloid Leukemia (AML) cell lines[1]
Non-cytotoxic concentration100 nMMS5 stromal cells[1]

Note: This table is not exhaustive and IC50 values are highly context-dependent. Researchers should determine the IC50 for their specific experimental system.

Experimental Protocols

Detailed Protocol for a Cell Viability (MTT) Assay with this compound

This protocol provides a detailed method for determining the dose-response of cancer cells to this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to generate a full dose-response curve.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Use a suitable software (e.g., GraphPad Prism) to fit the data to a non-linear regression model and determine the IC50 value.

Mandatory Visualizations

GDC_0575_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Chk1 Signaling Cascade cluster_2 Cell Cycle Progression DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin activates S_Phase S Phase Arrest G2_M_Phase G2/M Phase Arrest Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis GDC0575 This compound GDC0575->Chk1 inhibits

Caption: this compound inhibits Chk1, disrupting the DNA damage response pathway.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_gdc0575 Prepare this compound Serial Dilutions incubate_24h->prepare_gdc0575 treat_cells Treat Cells with This compound incubate_24h->treat_cells prepare_gdc0575->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add Viability Reagent (e.g., MTT) incubate_72h->add_reagent incubate_assay Incubate Assay add_reagent->incubate_assay read_plate Read Plate on Microplate Reader incubate_assay->read_plate analyze_data Analyze Data & Generate Curve read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic start Dose-Response Curve Issue Identified high_variability High Variability Between Replicates? start->high_variability check_pipetting Check Pipetting Technique & Calibration high_variability->check_pipetting Yes unexpected_shape Unexpected Curve Shape? high_variability->unexpected_shape No check_seeding Review Cell Seeding Protocol check_pipetting->check_seeding check_solubility Inspect for Compound Precipitation check_seeding->check_solubility end Problem Resolved check_solubility->end shallow_curve Shallow Curve? unexpected_shape->shallow_curve Yes unexpected_shape->end No biphasic_curve Biphasic Curve? shallow_curve->biphasic_curve No optimize_assay Optimize Assay Parameters (Seeding Density, Time) shallow_curve->optimize_assay Yes investigate_moa Investigate Mechanism at Different Doses biphasic_curve->investigate_moa Yes biphasic_curve->end No optimize_assay->end orthogonal_assay Perform Orthogonal Viability Assay investigate_moa->orthogonal_assay orthogonal_assay->end

References

Potential off-target effects of GDC-0575 in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides regarding the potential off-target effects of GDC-0575.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound, also known as ARRY-575 or RG7741, is a potent and highly-selective oral small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 1.2 nM[1][2]. In response to DNA damage, CHK1 is an ATP-dependent serine-threonine kinase that phosphorylates Cdc25 phosphatases, leading to cell cycle arrest in the S and G2/M phases to allow time for DNA repair[3]. By specifically binding to and inhibiting CHK1, this compound abrogates this DNA damage-induced checkpoint, causing cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and apoptosis[1][3]. This mechanism makes it an effective chemosensitization agent when used with DNA-damaging chemotherapies like gemcitabine[4].

Q2: Is this compound considered a selective inhibitor?

Yes, this compound is consistently described in the literature as a "highly-selective" CHK1 inhibitor[1][2][4]. However, like most kinase inhibitors, its selectivity is concentration-dependent. While highly selective at its therapeutic concentration, very high concentrations may engage other kinases or proteins. It is important to note that published in vitro kinase assays may not always perfectly predict an inhibitor's selectivity and potency within a cellular context[5].

Q3: My cells are showing a phenotype that isn't consistent with CHK1 inhibition alone. Could this be an off-target effect?

While this compound is highly selective for CHK1, unexpected phenotypes could potentially arise from off-target effects, especially at higher concentrations. For example, studies have shown that this compound can modulate the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β and inhibit the infiltration of CCR2+ macrophages in certain models[6][7][8]. It is crucial to determine if these effects are downstream of CHK1 inhibition in your specific cell type or if they represent a true off-target interaction. Comparing your results with known consequences of CHK1 inhibition is a critical first step[9].

Q4: How can I experimentally determine if this compound is causing off-target effects in my cells?

Several robust methods exist to identify off-target effects[9][10]. The most common approaches are:

  • Kinome Profiling: Screening this compound against a large panel of recombinant kinases to empirically determine its selectivity profile[9][11].

  • Chemical Proteomics: Using the compound as bait to pull down binding partners from a cell lysate, which are then identified by mass spectrometry. This can uncover both kinase and non-kinase off-targets[10][12].

  • Phosphoproteomics: Quantifying changes in protein phosphorylation across the proteome after this compound treatment to identify affected pathways.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of CHK1. This should rescue the on-target effects but not phenotypes caused by off-target interactions[9].

Troubleshooting Guide

Issue 1: I'm observing high levels of cytotoxicity at concentrations expected to be selective for CHK1.

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen at the concentration showing toxicity[9]. 2. Test other structurally different CHK1 inhibitors to see if they replicate the phenotype[13].1. Identification of unintended kinase targets that could explain the cytotoxicity. 2. If cytotoxicity is not replicated, it suggests an off-target effect specific to the this compound chemical scaffold.
Cell Line-Specific Sensitivity 1. Test this compound in multiple cell lines from different lineages. 2. Confirm high CHK1 expression and dependency in your cell line.1. Helps distinguish between a general off-target effect and one specific to the genetic or proteomic context of a single cell line.
Compound Degradation 1. Verify the stability of this compound in your specific cell culture media over the course of the experiment using LC-MS.1. Ensures that the observed effects are from the parent compound and not a more toxic degradation product.

Issue 2: The downstream signaling effects I see with Western Blot are broader than expected (e.g., pathways unrelated to cell cycle control are activated/inhibited).

Possible Cause Troubleshooting Steps Expected Outcome
Direct Off-Target Binding 1. Perform a chemical proteomics experiment (e.g., KiNativ™ or inhibitor affinity chromatography) to identify all proteins that this compound binds to in your cell lysate[10][14].1. Provides an unbiased profile of direct binding partners, confirming or refuting suspected off-targets.
Network-Level Crosstalk 1. Inhibit CHK1 using an alternative method (e.g., siRNA/shRNA) and compare the signaling phenotype to this compound treatment.1. If the unexpected signaling persists with genetic knockdown, it suggests the effect is a downstream consequence of CHK1 inhibition. If not, it points to a this compound-specific off-target effect.
Incorrect Antibody Validation 1. Validate antibodies using positive and negative controls (e.g., knockout cell lines, cells treated with known activators/inhibitors of the pathway).1. Confirms that the observed signal is specific and accurately reflects the intended target's activity.

Quantitative Data Summary

The following table summarizes the known potency of this compound against its primary target. A comprehensive off-target profile is not publicly available; therefore, researchers are encouraged to perform the experiments outlined in this guide to determine selectivity in their system of interest.

Table 1: this compound On-Target Potency

CompoundTargetAssay TypePotency (IC50)Reference
This compoundCHK1Biochemical Assay1.2 nM[1][2]

Table 2: Overview of Key Methodologies for Off-Target Identification

MethodologyPrincipleKey Insights Provided
Kinome Scanning Competition binding assay against a large panel of purified, recombinant kinases[11][15].- Kinase selectivity profile - Identifies direct kinase off-targets - Quantitative (Kd or % inhibition)
Chemical Proteomics Uses an immobilized inhibitor or chemical probe to capture binding proteins from native cell lysates for MS identification[10][12].- Unbiased identification of direct targets - Captures both kinase & non-kinase off-targets - More physiologically relevant context
KiNativ™ Profiling A competitive chemical proteomics method using an ATP-biotin probe to profile inhibitor binding to kinases in their native state[14][16].- Measures inhibitor binding in complex lysates - Can determine binding constants for native kinases - Assesses target engagement in a cellular milieu
Phosphoproteomics Quantitative mass spectrometry to measure global changes in protein phosphorylation following inhibitor treatment.- Identifies affected signaling pathways - Indirectly points to on- and off-targets - Provides a functional view of inhibitor effects

Visualizations

Signaling Pathways and Experimental Workflows

On_Target_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Cdc25 Cdc25 (Active) CHK1->Cdc25 phosphorylates (inactivates) CDK1_CyclinB CDK1/Cyclin B (Active) Cdc25->CDK1_CyclinB activates Cdc25_P p-Cdc25 (Inactive) Cdc25_P->CDK1_CyclinB blocks activation Mitosis Mitosis CDK1_CyclinB->Mitosis promotes GDC0575 This compound GDC0575->CHK1 inhibits

Caption: On-target pathway of this compound, inhibiting CHK1 to abrogate cell cycle arrest.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Q1 Is the phenotype consistent with known CHK1 inhibition literature? Start->Q1 OnTarget Likely On-Target or Downstream Effect Q1->OnTarget  Yes OffTarget Potential Off-Target Effect Q1->OffTarget  No / Unsure Exp3 Use siRNA/shRNA against CHK1 OnTarget->Exp3 To confirm pathway dependence Exp1 Perform Kinome Scan OffTarget->Exp1 To find kinase off-targets Exp2 Perform Chemical Proteomics (e.g., KiNativ) OffTarget->Exp2 To find all binding off-targets Validate Validate Hits with Orthogonal Assays Exp1->Validate Exp2->Validate

Caption: Logic diagram for troubleshooting unexpected phenotypes observed with this compound.

ChemoProteomics_Workflow cluster_workflow Chemical Proteomics Workflow for Off-Target ID Lysate 1. Prepare Native Cell Lysate Incubate 2. Incubate Lysate with Immobilized this compound (or control beads) Lysate->Incubate Wash 3. Wash Away Non-specific Binders Incubate->Wash Elute 4. Elute Bound Proteins Wash->Elute Digest 5. Tryptic Digestion (Protein -> Peptides) Elute->Digest MS 6. LC-MS/MS Analysis Digest->MS Analysis 7. Database Search & Data Analysis MS->Analysis Hits 8. Candidate Off-Target List Analysis->Hits

Caption: Experimental workflow for identifying this compound binding partners via chemical proteomics.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the selectivity of this compound by quantifying its binding affinity against a large panel of purified human kinases.

Methodology: This protocol is based on competition binding assays, such as the KINOMEscan™ platform[17].

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a standard screen, a high concentration (e.g., 1 µM or 10 µM) is typically used to maximize the chance of detecting off-target interactions[15].

  • Assay Principle: The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The kinases are typically produced as DNA-tagged fusion proteins[15][17].

  • Competition Binding: For each kinase assay, mix the DNA-tagged kinase, the immobilized ligand (e.g., on beads), and the test compound (this compound) or a DMSO vehicle control.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the beads (with bound kinase) from the unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR)[17].

  • Data Analysis: The results are typically reported as '% of control' or '% inhibition'. A low value indicates strong binding of this compound to the kinase, preventing the kinase from binding to the immobilized ligand. A dissociation constant (Kd) can be determined by running the assay with a range of this compound concentrations.

Protocol 2: Off-Target Identification by Chemical Proteomics

Objective: To identify the direct binding partners of this compound in a complex biological sample (e.g., cell lysate) in an unbiased manner.

Methodology: This protocol describes a general workflow for an inhibitor affinity chromatography experiment coupled with mass spectrometry[10][18].

  • Probe Synthesis (if necessary): For some approaches, an affinity probe is synthesized by chemically modifying this compound to include a linker arm and a reactive group or reporter tag (e.g., biotin)[12]. Alternatively, the unmodified inhibitor can be immobilized on resin beads.

  • Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

  • Affinity Enrichment:

    • Incubate the clarified cell lysate with the this compound-conjugated beads for several hours at 4°C to allow for binding.

    • Include a control incubation with beads that are not conjugated with the inhibitor (e.g., beads alone or beads with a non-binding molecule) to identify non-specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized this compound.

  • Elution: Elute the specifically bound proteins. This can be done by:

    • Competition: Using a high concentration of free, soluble this compound.

    • Denaturation: Using a denaturing buffer (e.g., containing SDS).

  • Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and bands can be excised for in-gel digestion, or the entire eluate can be subjected to in-solution tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequences of the peptides.

  • Protein Identification: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins that were present in the eluate. Proteins significantly enriched in the this compound sample compared to the control are considered candidate off-targets.

  • Validation: Candidate off-targets should be validated using orthogonal methods, such as Western blotting or cellular thermal shift assays (CETSA).

References

Technical Support Center: Acquired Resistance to GDC-0575

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to the CHK1 inhibitor, GDC-0575.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of acquired resistance to this compound and other CHK1 inhibitors?

A1: Acquired resistance to CHK1 inhibitors, including this compound, primarily involves three key mechanisms:

  • Decreased CHK1 Protein Levels or Activity: Resistance can emerge from the downregulation of the CHK1 protein itself or a reduction in its kinase activity. This can be mediated by factors that affect CHK1 stability and activation, such as the deubiquitinase USP1 and the CHK1-activating protein Claspin.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that compensate for the inhibition of CHK1. The most commonly implicated pathways are the PI3K/AKT/mTOR and the NF-κB signaling cascades. These pathways can promote cell survival and proliferation, thereby circumventing the effects of this compound.

  • Dysregulation of the NF-κB Pathway: There is significant crosstalk between the CHK1 and NF-κB pathways. Alterations in NF-κB signaling have been shown to contribute to resistance to CHK1 inhibitors.

Q2: My cells are showing reduced sensitivity to this compound over time. How can I confirm if this is acquired resistance?

A2: To confirm acquired resistance, you should perform a dose-response assay to compare the IC50 value of this compound in your treated cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.

Q3: What are some initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?

A3: A good starting point is to assess the protein levels of key players in the identified resistance mechanisms. Using Western blotting, you can check for:

  • CHK1 protein levels: To determine if there is a loss of the drug target.

  • Phospho-AKT and total AKT levels: To assess the activation status of the PI3K/AKT pathway.

  • Nuclear translocation of NF-κB subunits (e.g., p65): To evaluate the activation of the NF-κB pathway.

Troubleshooting Guides

Problem 1: Difficulty in Generating a this compound Resistant Cell Line

Possible Cause: Suboptimal drug concentration or treatment schedule.

Troubleshooting Steps:

  • Determine the IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response curve and calculating the IC50 value.

  • Gradual Dose Escalation: Start by treating the cells with a concentration of this compound at or slightly below the IC50.

  • Monitor Cell Viability: Continuously monitor the cells for signs of recovery and proliferation.

  • Increase Concentration: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.

  • Repeat Cycles: Repeat this process of adaptation and dose escalation over several passages.

  • Confirm Resistance: Periodically perform dose-response assays to assess the shift in the IC50 value compared to the parental cell line. A significant increase indicates the development of resistance.

Problem 2: Inconsistent Western Blot Results for Key Resistance Markers

Possible Cause: Issues with antibody selection, sample preparation, or blotting procedure.

Troubleshooting Steps:

  • Antibody Validation: Ensure your primary antibodies for CHK1, p-AKT, AKT, and NF-κB subunits are validated for Western blotting and are from a reputable source.

  • Sample Preparation:

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • Determine protein concentration accurately using a BCA or Bradford assay to ensure equal loading.

  • Positive and Negative Controls: Include appropriate controls in your experiment. For example, use a cell line known to have high PI3K/AKT signaling as a positive control for p-AKT.

  • Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background. A common starting dilution for primary antibodies is 1:1000.

  • Blocking and Washing: Ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature) and thorough washing steps to reduce non-specific binding.

Experimental Protocols

Cell Viability Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Reagent: Add a cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified by the reagent manufacturer (typically 1-4 hours).

  • Readout: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Western Blotting for Resistance Markers
  • Sample Preparation:

    • Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CHK1, anti-p-AKT, anti-AKT, anti-p65) diluted in blocking buffer overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Model for this compound Resistance
  • Cell Implantation: Subcutaneously inject sensitive or resistant cancer cells (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth. Measure tumor volume using calipers.

  • Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound orally at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily). The control group should receive the vehicle.

  • Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental (Sensitive) IC50 (nM)Resistant Subclone IC50 (nM)Fold Resistance
Cell Line A1525016.7
Cell Line B2540016.0
Cell Line C1018018.0

Signaling Pathways and Experimental Workflows

GDC_0575_Resistance_Mechanisms cluster_drug This compound cluster_chk1 CHK1 Signaling cluster_resistance Resistance Mechanisms cluster_loss Loss of CHK1 Function cluster_bypass Bypass Pathways GDC0575 This compound CHK1 CHK1 GDC0575->CHK1 Inhibits CellCycleArrest Cell Cycle Arrest (S, G2/M) CHK1->CellCycleArrest Promotes DNA_Repair DNA Repair CellCycleArrest->DNA_Repair Allows for Apoptosis Apoptosis DNA_Repair->Apoptosis Prevents USP1 USP1 (Deubiquitinase) USP1->CHK1 Stabilizes CHK1_degradation CHK1 Degradation/ Inactivation Claspin Claspin (Activator) Claspin->CHK1 Activates CHK1_degradation->GDC0575 Resistance to PI3K_AKT PI3K/AKT Pathway Survival_Proliferation Cell Survival & Proliferation PI3K_AKT->Survival_Proliferation Promotes NFkB NF-κB Pathway NFkB->Survival_Proliferation Promotes Survival_Proliferation->GDC0575 Resistance to experimental_workflow cluster_resistance_dev Resistance Development cluster_analysis Mechanism Investigation start Start with Sensitive Cell Line treat_gdc Continuous treatment with escalating doses of this compound start->treat_gdc select_resistant Select for resistant population treat_gdc->select_resistant resistant_line Established This compound Resistant Cell Line select_resistant->resistant_line ic50_assay IC50 Determination (Confirm Resistance) resistant_line->ic50_assay western_blot Western Blot Analysis (CHK1, p-AKT, NF-κB) resistant_line->western_blot in_vivo In Vivo Xenograft Model resistant_line->in_vivo results Identify Resistance Mechanism ic50_assay->results western_blot->results in_vivo->results

Technical Support Center: Overcoming GDC-0575 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to the CHK1 inhibitor, GDC-0575, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cancer cells with damaged DNA to proceed into mitosis, which can lead to mitotic catastrophe and cell death (apoptosis). This mechanism is particularly effective in cancer cells that have a high level of replication stress.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to CHK1 inhibitors like this compound can be either intrinsic (pre-existing) or acquired. Several molecular mechanisms have been identified, including:

  • Loss or reduced activity of CHK1: The target protein itself can be downregulated, rendering the inhibitor ineffective. This can occur through mechanisms such as the downregulation of USP1, a protein that protects CHK1 from degradation.

  • Activation of bypass signaling pathways: Cancer cells can compensate for the loss of CHK1 activity by upregulating alternative pro-survival signaling pathways. The most commonly implicated pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][3]

  • Dysfunction of the NF-κB pathway: There is a complex interplay between CHK1 and the NF-κB signaling pathway. In some contexts, alterations in NF-κB signaling can contribute to CHK1 inhibitor resistance.[2][3] In p53-deficient cells, persistent CHK1 levels can lead to the activation of NF-κB, which promotes cell survival.[4][5]

Q3: How can I overcome this compound resistance in my experiments?

A3: A primary strategy to overcome this compound resistance is through combination therapy. Based on the known resistance mechanisms, the following combinations have shown promise in preclinical studies with CHK1 inhibitors:

  • Combination with PI3K/AKT/mTOR inhibitors: Since activation of the PI3K/AKT pathway is a common escape mechanism, co-treatment with a PI3K inhibitor (e.g., GDC-0941/Pictilisib) or a dual PI3K/mTOR inhibitor can synergistically enhance the anti-tumor effects of CHK1 inhibitors.[6][7][8][9]

  • Combination with NF-κB inhibitors: In cell lines where NF-κB activation is a suspected driver of resistance, the addition of an NF-κB inhibitor may resensitize the cells to this compound.

  • Combination with DNA damaging agents: this compound is designed to potentiate the effects of DNA damaging chemotherapy. Combining this compound with agents like gemcitabine (B846) has been explored in clinical trials.[10]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Decreased this compound efficacy in long-term cultures.

Potential Cause Suggested Solution
Development of acquired resistance Generate a this compound resistant cell line (see Experimental Protocol 1) to study the resistance mechanisms.
Perform Western blot analysis (see Experimental Protocol 3) to check for upregulation of p-AKT, p-ERK, or other survival pathway markers.
Test the efficacy of this compound in combination with a PI3K inhibitor (e.g., GDC-0941) or a MEK inhibitor.
Degradation of this compound in solution Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer.

Issue 2: High cell viability despite this compound treatment in a new cell line.

Potential Cause Suggested Solution
Intrinsic resistance Characterize the baseline expression and activity of the CHK1, PI3K/AKT, and NF-κB pathways in the untreated cell line via Western blot.
Determine the IC50 of this compound for the cell line using a cell viability assay (see Experimental Protocol 2) to quantify the level of resistance.
Test a panel of cell lines to identify a sensitive model for your experiments.
Suboptimal experimental conditions Optimize the concentration of this compound and the treatment duration.
Ensure the cell seeding density is appropriate for the duration of the assay.

Data Presentation

Table 1: Synergistic Effects of CHK1 Inhibitors in Combination with PI3K/mTOR Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines

Data adapted from a study on the CHK1 inhibitor prexasertib (B560075) and the PI3K/mTOR inhibitor LY3023414, demonstrating a common strategy for overcoming CHK1 inhibitor resistance.

Cell LineCombination Effect
MDA-MB-231Synergistic
HCC1806Additive
HCC1187Additive
MX-1Additive
10 out of 12 TNBC cell lines tested showed either synergistic or additive inhibition of cell proliferation with the combination treatment.

Table 2: In Vivo Tumor Growth Inhibition with CHK1 and PI3K/mTOR Inhibitor Combination in TNBC Xenograft Models

Treatment GroupHCC1806 (% TGI)HCC1187 (% TGI)MX-1 (% TGI)
LY3023414 (PI3K/mTORi)0%62%24%
Prexasertib (CHK1i)94%78%96%
Combination35% (regression)61% (regression)21% (regression)
TGI: Tumor Growth Inhibition. Data indicates that the combination treatment led to tumor regression, a stronger effect than inhibition of growth.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line of interest.

  • Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.

  • Initial chronic exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 2-3 weeks.

  • Dose escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at a normal rate. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring and selection: Continuously monitor the cells for signs of recovery and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.

  • Confirmation of resistance: After several months of continuous culture (typically 3-6 months), the resulting cell population should be tested for its sensitivity to this compound. Perform a cell viability assay to determine the new IC50 value. A significant increase (e.g., >5-fold) in the IC50 compared to the parental cell line indicates the development of resistance.

  • Characterization of resistant cells: Once a resistant cell line is established, it should be further characterized to understand the underlying mechanisms of resistance. This can include Western blotting for key signaling proteins, gene expression analysis, and testing the efficacy of combination therapies.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-CHK1, CHK1, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

GDC_0575_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from chemotherapy) CHK1_Activation CHK1 Activation DNA_Damage->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Cell_Cycle_Arrest->Mitotic_Catastrophe Bypass Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->CHK1_Activation Inhibition

Caption: Mechanism of action of this compound.

GDC_0575_Resistance_Pathway cluster_resistance Resistance Mechanism This compound This compound CHK1 CHK1 This compound->CHK1 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pro-Survival_Signaling Pro-Survival Signaling mTOR->Pro-Survival_Signaling Pro-Survival_Signaling->Apoptosis Inhibition

Caption: Upregulation of the PI3K/AKT pathway as a resistance mechanism.

Experimental_Workflow Start Start: Parental Cell Line Generate_Resistant_Line Generate this compound Resistant Cell Line (Protocol 1) Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance: - IC50 determination (Protocol 2) - Western Blot (Protocol 3) Generate_Resistant_Line->Characterize_Resistance Hypothesize_Mechanism Hypothesize Mechanism: (e.g., PI3K/AKT activation) Characterize_Resistance->Hypothesize_Mechanism Test_Combination_Therapy Test Combination Therapy: This compound + PI3K inhibitor Hypothesize_Mechanism->Test_Combination_Therapy Analyze_Results Analyze Results: - Synergy? - Apoptosis restored? Test_Combination_Therapy->Analyze_Results End Conclusion Analyze_Results->End

Caption: Workflow for investigating this compound resistance.

References

GDC-0575 Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GDC-0575 in cell culture media. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in powder form and as a stock solution?

This compound is stable as a powder for up to 3 years when stored at -20°C.[1] Stock solutions in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1][2]

Q2: What is the expected stability of this compound once diluted in cell culture media?

Q3: What factors can influence the stability of this compound in cell culture media?

Several factors can affect the stability of small molecules like this compound in cell culture media:

  • Media Composition: The specific components of the cell culture medium (e.g., DMEM, RPMI-1640) can interact with the compound.

  • Serum Content: The presence and concentration of fetal bovine serum (FBS) or other sera can impact stability, as proteins in the serum may bind to the compound or enzymatic activity could lead to degradation.

  • Temperature and pH: Standard incubation conditions (37°C, 5% CO2) can accelerate the degradation of some compounds compared to storage at lower temperatures. The pH of the medium is also a critical factor.

  • Light Exposure: Exposure to light can cause photodegradation of sensitive compounds.

  • Cellular Metabolism: Once added to a cell culture, the compound can be metabolized by the cells, leading to a decrease in the concentration of the active form.

Q4: I am seeing inconsistent results in my experiments with this compound. Could this be a stability issue?

Inconsistent results can indeed be a sign of compound instability. If you observe a loss of expected biological activity or variability between experiments, it is prudent to assess the stability of this compound under your specific experimental conditions.

Q5: How can I determine the stability of this compound in my specific cell culture setup?

To determine the stability of this compound in your experimental system, you can perform a simple stability study. This typically involves incubating the compound in your cell culture medium of choice (with and without cells) for various durations (e.g., 0, 2, 8, 24, 48 hours). The concentration of the remaining this compound at each time point can then be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity over time Compound degradation in cell culture media.Perform a stability study to determine the half-life of this compound in your specific media and under your experimental conditions. Consider refreshing the media with a new dose of the compound at appropriate intervals for long-term experiments.
Inconsistent results between experiments Instability of stock solution.Ensure proper storage of this compound stock solutions (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Variability in media or serum batches.Use the same batch of cell culture media and serum for a set of related experiments to minimize variability.
Unexpected cellular toxicity Formation of toxic degradation products.If you suspect the formation of toxic byproducts, analyze the conditioned media using LC-MS to identify potential degradants.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (HPLC or LC-MS)

Methodology:

  • Prepare this compound Working Solution: Prepare a concentrated stock solution of this compound in DMSO. Dilute this stock solution into the pre-warmed cell culture medium (containing the desired percentage of FBS) to the final working concentration used in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Include a "time 0" sample that is immediately processed. Incubate the remaining samples at 37°C in a 5% CO2 incubator.

  • Time Points: Collect samples at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). For each time point, collect an aliquot and immediately store it at -80°C until analysis to prevent further degradation.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the rate of degradation and the half-life of the compound in your specific cell culture medium.

Visualizations

GDC_0575_Signaling_Pathway This compound Signaling Pathway DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM CHK1 CHK1 ATR/ATM->CHK1 activates Cdc25 Cdc25 CHK1->Cdc25 inhibits Apoptosis Apoptosis CHK1->Apoptosis prevents This compound This compound This compound->CHK1 inhibits CDK1/2 CDK1/2 Cdc25->CDK1/2 activates Cell Cycle Arrest Cell Cycle Arrest CDK1/2->Cell Cycle Arrest prevents

Caption: this compound inhibits CHK1, a key kinase in the DNA damage response pathway.

Stability_Workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Stock Prepare this compound Stock in DMSO Dilute Dilute to Working Concentration in Media Prepare Stock->Dilute Incubate Incubate at 37°C, 5% CO2 Dilute->Incubate Timepoints Collect Samples at Various Time Points Incubate->Timepoints Analyze Analyze this compound Concentration (LC-MS) Timepoints->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Half-life Plot->Calculate

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Troubleshooting inconsistent results with GDC-0575

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GDC-0575, a potent and selective CHK1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that specifically targets Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest in the S and G2/M phases.[1] This pause allows time for DNA repair. This compound binds to and inhibits the activity of CHK1, thereby preventing this cell cycle arrest.[1] As a result, cells with DNA damage may bypass these critical checkpoints, leading to mitotic catastrophe and apoptosis. This mechanism makes this compound a potent chemosensitization agent when used in combination with DNA-damaging drugs.[1]

GDC0575_Mechanism cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1 CHK1 Activation ATR_ATM->CHK1 Cdc25 Cdc25 Phosphatases (Inhibited) CHK1->Cdc25 Inhibits GDC0575 This compound CDK_Cyclin CDK/Cyclin Complexes (Inactive) Cdc25->CDK_Cyclin Activates Cell_Cycle_Arrest S/G2-M Arrest (DNA Repair) CDK_Cyclin->Cell_Cycle_Arrest Prevents CHK1_Inhibited CHK1 Inhibited GDC0575->CHK1_Inhibited Inhibits Cdc25_Active Cdc25 Phosphatases (Active) CDK_Cyclin_Active CDK/Cyclin Complexes (Active) Cdc25_Active->CDK_Cyclin_Active Activates Apoptosis Mitotic Catastrophe & Apoptosis CDK_Cyclin_Active->Apoptosis Troubleshooting_IC50 cluster_Cell cluster_Exp cluster_Comp cluster_Analysis Inconsistent_IC50 Inconsistent IC50 Values Cell_Factors Cellular Factors Inconsistent_IC50->Cell_Factors Experimental_Factors Experimental Conditions Inconsistent_IC50->Experimental_Factors Compound_Factors Compound Handling Inconsistent_IC50->Compound_Factors Analysis_Factors Data Analysis Inconsistent_IC50->Analysis_Factors Cell_Line Cell Line Variability Cell_Factors->Cell_Line Cell_Health Cell Health & Passage Cell_Factors->Cell_Health Assay_Duration Assay Duration Experimental_Factors->Assay_Duration Seeding_Density Seeding Density Experimental_Factors->Seeding_Density Assay_Type Viability Assay Type Experimental_Factors->Assay_Type Storage Improper Storage Compound_Factors->Storage Freeze_Thaw Freeze-Thaw Cycles Compound_Factors->Freeze_Thaw Dilution Inaccurate Dilutions Compound_Factors->Dilution Curve_Fit Curve Fitting Model Analysis_Factors->Curve_Fit Software Analysis Software Analysis_Factors->Software WB_Workflow Start Start Cell_Seeding Seed Cells in 6-well Plates Start->Cell_Seeding Treatment Treat with this compound (and optional DNA-damaging agent) Cell_Seeding->Treatment Lysis Lyse Cells & Collect Supernatant Treatment->Lysis Quantification Quantify Protein (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (pCHK1, total CHK1, Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with ECL Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

References

GDC-0575 & Chemotherapy Co-Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of GDC-0575 and chemotherapy co-administration schedules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its co-administration with chemotherapy?

This compound is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway.[1][2] Many chemotherapeutic agents, such as gemcitabine (B846) and cytarabine (B982), induce DNA damage, which activates CHK1.[2][3] This activation leads to cell cycle arrest, allowing cancer cells to repair the DNA damage and survive.[1] By inhibiting CHK1, this compound prevents this repair process, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][4] This synergistic interaction enhances the cytotoxic effect of the chemotherapy.

Q2: What is a typical starting point for a this compound and gemcitabine co-administration schedule in a preclinical in vivo model?

Based on preclinical and clinical data, a sequential administration schedule often shows greater efficacy than concurrent administration.[5][6] A common starting point is to administer gemcitabine first to induce DNA damage, followed by this compound to abrogate the subsequent cell cycle checkpoint. For example, in a mouse xenograft model, gemcitabine could be administered, and this compound given 18 to 24 hours later.[5] Dosing will need to be optimized for your specific model, but published studies have used this compound at doses around 50-100 mg/kg and gemcitabine at doses around 60-120 mg/kg in mice.[7][8]

Q3: What are the most common toxicities observed with this compound and gemcitabine co-administration?

In a Phase I clinical trial of this compound in combination with gemcitabine, the most frequently observed adverse events were hematological.[4] These included neutropenia, anemia, and thrombocytopenia.[4] Non-hematological toxicities such as fatigue and nausea were also reported.[4] Careful monitoring of blood counts is crucial during in vivo experiments.

Troubleshooting Guides

In Vitro Experiments

IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assay results. - Inconsistent cell seeding density.- Edge effects in the microplate.- Reagent instability or improper preparation.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS.- Prepare fresh reagents and ensure proper storage conditions.
Lack of synergistic effect observed. - Inappropriate drug concentrations.- Suboptimal administration schedule.- Cell line is resistant to the combination.- Perform dose-response curves for each drug individually to determine the IC50, then test combinations around these values.- Test different schedules (e.g., co-administration, sequential administration with varying time intervals).- Verify the expression of key pathway components (e.g., CHK1, p53 status) in your cell line.
Difficulty in interpreting synergy analysis data. - Incorrect data normalization.- Inappropriate synergy model selected.- Normalize data to untreated controls and ensure proper background subtraction.- Use multiple synergy models (e.g., Chou-Talalay, Bliss Independence) to confirm findings.[9][10][11]

In Vivo Experiments

IssuePossible Cause(s)Suggested Solution(s)
Excessive toxicity (e.g., weight loss, mortality). - Doses are too high for the specific animal model.- Suboptimal administration schedule leading to overlapping toxicities.- Perform a dose-finding study for each drug individually and in combination.- Adjust the administration schedule to allow for recovery between treatments.
Lack of tumor growth inhibition. - Insufficient drug exposure at the tumor site.- The tumor model is resistant to the drug combination.- Suboptimal administration route or schedule.- Verify the pharmacokinetic properties of the compounds in your model.- Confirm the target engagement in the tumor tissue.- Test alternative administration routes or schedules.
High variability in tumor growth between animals. - Inconsistent tumor cell implantation.- Variation in animal health or age.- Ensure consistent cell number and injection technique for tumor implantation.- Use animals of the same age and from a reliable supplier.

Data Presentation

Table 1: Preclinical Activity of this compound in Combination with Chemotherapy

Cell LineChemotherapyThis compound IC50 (nM)Chemotherapy IC50 (nM)Combination EffectReference
Soft-tissue Sarcoma (various)GemcitabineNot specified0.01 - 13Synergistic in 5/10 cell lines, Additive in 2/10[12]
AML (various)Cytarabine1.2Not specifiedEnhances cytotoxicity[2]

Table 2: Clinical Trial Data for this compound and Gemcitabine Combination (NCT01564251)

ParameterValueReference
Patient Population Refractory solid tumors[4]
This compound Dosing 45 mg or 80 mg (RP2D)[4]
Gemcitabine Dosing 1000 mg/m² or 500 mg/m²[4]
Most Common Adverse Events (All Grades) Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%)[4]
Confirmed Partial Responses 4[4]

Experimental Protocols

1. In Vitro Cell Viability (MTT/XTT) Assay

This protocol is adapted from standard cell viability assay procedures.[13][14][15][16]

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

    • For combination studies, a matrix of concentrations should be prepared.

    • Remove the medium from the cells and add the drug-containing medium. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT/XTT Addition and Incubation:

    • Prepare MTT (5 mg/mL in PBS) or XTT solution according to the manufacturer's instructions.

    • Add MTT or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement:

    • For MTT, add solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP-40 in isopropanol) and mix to dissolve the formazan (B1609692) crystals.[14]

    • For XTT, the formazan product is soluble.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Calculate IC50 values and perform synergy analysis using appropriate software (e.g., CompuSyn, SynergyFinder).

2. In Vivo Xenograft Study

This protocol is a general guideline for establishing and treating tumor xenografts.[8][17][18]

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Inject the cell suspension subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups.

    • Administer this compound and chemotherapy according to the planned schedule, dose, and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for gemcitabine).

    • Monitor animal weight and general health throughout the study.

  • Efficacy Evaluation:

    • Continue to measure tumor volume throughout the treatment period.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control.

Mandatory Visualization

GDC0575_Chemo_Signaling_Pathway cluster_chemo Chemotherapy (e.g., Gemcitabine) cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Progression cluster_gdc0575 This compound Intervention cluster_outcome Therapeutic Outcome Chemo Chemotherapy DNA_Damage DNA Damage (Replication Stress) Chemo->DNA_Damage induces ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 activates Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) CHK1->Cell_Cycle_Arrest mediates Mitotic_Catastrophe Mitotic Catastrophe DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Cell_Cycle_Arrest->Mitotic_Catastrophe bypasses Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes GDC0575 This compound GDC0575->CHK1 inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis leads to

Caption: this compound and Chemotherapy Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Interpretation A Cell Line Selection B Dose-Response (Single Agent) A->B C Combination Matrix Assay B->C D Synergy Analysis C->D E Xenograft Model Establishment D->E Inform I Refinement of Co-administration Schedule D->I F Dose-Finding Study (MTD) E->F G Efficacy Study (Combination Schedule) F->G H Tumor Growth Inhibition Analysis G->H H->I

References

GDC-0575 Technical Support Center: Minimizing Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the CHK1 inhibitor, GDC-0575, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a vital role in arresting the cell cycle at the S and G2/M phases to allow for DNA repair before cells enter mitosis.[1] By inhibiting CHK1, this compound prevents this cell cycle arrest, leading to mitotic catastrophe and cell death in cancer cells, particularly when combined with DNA-damaging agents like gemcitabine (B846).[3]

Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?

A2: The most frequently reported toxicities associated with this compound, primarily observed in clinical trials, are hematological.[3] These include neutropenia, anemia, and thrombocytopenia. Other common adverse events are nausea and fatigue.[3] It is crucial to monitor for these toxicities in animal models.

Q3: Why does this compound cause hematological toxicity?

A3: The hematological toxicity of this compound is an on-target effect related to its mechanism of action. Hematopoietic progenitor cells in the bone marrow are highly proliferative and rely on intact cell cycle checkpoints for normal development. Inhibition of CHK1 disrupts this process, leading to apoptosis of these progenitor cells and resulting in decreased production of neutrophils, platelets, and red blood cells.

Troubleshooting Guide for Common Issues

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Severe weight loss (>15-20%) and signs of distress in animals. - High dose of this compound: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain and model. - Off-target toxicity: While this compound is selective, off-target effects can occur at higher concentrations. - Combination toxicity: If used with another agent like gemcitabine, the combined effect may be too toxic.- Dose Reduction: Reduce the dose of this compound in subsequent cohorts. - Staggered Dosing: When used in combination, consider administering this compound and the other agent on different days. - Supportive Care: Provide nutritional support (e.g., hydrogel, palatable food) and monitor animals more frequently.
Unexpectedly high mortality in the treatment group. - Severe myelosuppression: Profound neutropenia can lead to opportunistic infections and sepsis. - Incorrect drug formulation or administration: Errors in vehicle preparation or dosing can lead to overdose.- Prophylactic Antibiotics: Consider prophylactic administration of broad-spectrum antibiotics, especially during the expected neutrophil nadir. - G-CSF Support: Prophylactically administer Granulocyte Colony-Stimulating Factor (G-CSF) to mitigate neutropenia (see protocol below). - Verify Formulation and Dosing: Double-check all calculations, vehicle preparation, and administration techniques.
High variability in hematological parameters within the same treatment group. - Inconsistent drug administration: For oral gavage, variability in administration can lead to inconsistent drug exposure. - Individual animal differences: Biological variability in metabolism and sensitivity to the drug. - Blood sampling and analysis errors: Inconsistent blood collection techniques or issues with the hematology analyzer.- Refine Administration Technique: Ensure all personnel are proficient in the administration route. For oral gavage, use appropriate needle size and technique to avoid stress and ensure proper delivery.[4] - Increase Group Size: A larger number of animals per group can help to account for individual variability. - Standardize Blood Collection: Use a consistent site and technique for blood collection and ensure the hematology analyzer is calibrated.[5]

Quantitative Data Summary

The following table summarizes the most frequent adverse events observed in a Phase I clinical trial of this compound in combination with gemcitabine.[3] While this data is from human subjects, it provides a strong indication of the potential toxicities to monitor in preclinical animal models.

Adverse EventFrequency (All Grades)
Neutropenia68%
Anemia48%
Nausea43%
Fatigue42%
Thrombocytopenia35%

Data from a Phase I study of this compound in combination with gemcitabine in patients with refractory solid tumors.[3]

Key Experimental Protocols

This compound Formulation and Administration (Oral Gavage for Mice)
  • Vehicle Preparation: A common vehicle for oral administration of this compound in mice is 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.

  • This compound Formulation:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 25-50 mg/kg) and the number and weight of the animals.

    • Levigate the this compound powder with a small amount of the vehicle to create a uniform paste.

    • Gradually add the remaining vehicle while mixing continuously to form a homogeneous suspension.

    • Prepare the formulation fresh daily and keep it on gentle agitation during dosing to ensure uniformity.

  • Administration:

    • Administer the this compound suspension via oral gavage using a proper-sized, ball-tipped gavage needle.

    • The volume administered is typically 10 mL/kg of body weight.

    • Ensure proper technique to minimize stress and prevent accidental administration into the trachea.[4]

Monitoring for Hematological Toxicity in Mice
  • Blood Collection:

    • Collect a small volume of blood (approximately 50 µL) from the saphenous or tail vein into EDTA-coated microtubes.

    • Perform baseline blood collection before the first dose.

    • Collect blood at regular intervals post-treatment, focusing on the expected nadir (typically 5-7 days after the last dose of a cycle). A suggested schedule is days 3, 5, 7, 10, and 14 post-treatment.

  • Complete Blood Count (CBC) Analysis:

    • Analyze the blood samples using a calibrated automated hematology analyzer capable of providing a full murine CBC with a differential.[6]

    • Key parameters to monitor are:

      • Absolute Neutrophil Count (ANC)

      • White Blood Cell (WBC) count

      • Platelet (PLT) count

      • Red Blood Cell (RBC) count

      • Hemoglobin (HGB)

  • Clinical Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, hunched posture, ruffled fur, and signs of infection or bleeding.

Protocol for Mitigation of Neutropenia with G-CSF in Mice
  • G-CSF Preparation: Reconstitute recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF) in sterile saline or as per the manufacturer's instructions.

  • Prophylactic Administration:

    • Begin G-CSF administration 24 hours after the last dose of this compound in a treatment cycle.

    • A typical dose is 50-100 µg/kg, administered subcutaneously once daily for 3-5 consecutive days.

  • Therapeutic Administration:

    • If severe neutropenia (ANC < 500 cells/µL) is detected, initiate G-CSF administration immediately.

    • Administer G-CSF at 50-100 µg/kg subcutaneously once daily until the neutrophil count recovers to >1,500 cells/µL.

  • Monitoring: Continue to monitor CBCs every 2-3 days during and after G-CSF administration to track neutrophil recovery.

Mandatory Visualizations

GDC_0575_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_Activation CHK1 Phosphorylation (Activation) ATR_ATM->CHK1_Activation CDC25_Phosphatases CDC25 Phosphatases (Inhibition) CHK1_Activation->CDC25_Phosphatases Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CHK1_Activation->Mitotic_Catastrophe Bypass Arrest CDK_Cyclin CDK/Cyclin Complexes (Inactive) CDC25_Phosphatases->CDK_Cyclin Cell_Cycle_Arrest S/G2-M Arrest (DNA Repair) CDK_Cyclin->Cell_Cycle_Arrest Cell_Cycle_Arrest->Mitotic_Catastrophe GDC_0575 This compound GDC_0575->CHK1_Activation Inhibits GDC_0575_Toxicity_Pathway GDC_0575 This compound CHK1_Inhibition CHK1 Inhibition GDC_0575->CHK1_Inhibition HPC Hematopoietic Progenitor Cells (Bone Marrow) CHK1_Inhibition->HPC Cell_Cycle_Disruption Disruption of Cell Cycle Checkpoint Control HPC->Cell_Cycle_Disruption Apoptosis Apoptosis of Progenitor Cells Cell_Cycle_Disruption->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression Neutropenia Neutropenia Myelosuppression->Neutropenia Thrombocytopenia Thrombocytopenia Myelosuppression->Thrombocytopenia Anemia Anemia Myelosuppression->Anemia Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Acclimatization Animal Acclimatization (≥ 7 days) Baseline_Measurements Baseline Measurements (Weight, CBC) Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dosing This compound Administration (e.g., Daily Oral Gavage) Randomization->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Volume, etc.) Dosing->Endpoint_Analysis CBC_Monitoring Periodic CBC (e.g., Day 3, 5, 7, 10, 14) Monitoring->CBC_Monitoring Mitigation Supportive Care (G-CSF, Antibiotics if needed) CBC_Monitoring->Mitigation If severe cytopenia Mitigation->Monitoring Continue Terminal_Sample_Collection Terminal Sample Collection (Blood, Tissues) Endpoint_Analysis->Terminal_Sample_Collection

References

Validation & Comparative

GDC-0575 vs. MK-8776: A Preclinical Comparative Guide for CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent Checkpoint Kinase 1 (CHK1) inhibitors, GDC-0575 and MK-8776, based on available preclinical data. Both small molecules are potent inhibitors of CHK1, a critical kinase in the DNA damage response (DDR) pathway, and have been investigated for their potential as anticancer agents, both as monotherapy and in combination with chemotherapy or radiation. This guide is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and MK-8776 are small molecule inhibitors that target the ATP-binding site of CHK1.[1][2] Inhibition of CHK1 abrogates the S and G2/M cell cycle checkpoints, which are often activated in cancer cells in response to DNA damage.[1][2] This forces tumor cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[3] This mechanism of action makes CHK1 inhibitors particularly effective at sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[3][4]

Signaling Pathway

The CHK1 signaling pathway is a cornerstone of the DNA damage response. Upon DNA damage, sensor proteins like ATM and ATR are activated and subsequently phosphorylate and activate CHK1. Activated CHK1 then phosphorylates several downstream targets, including Cdc25 phosphatases. This phosphorylation leads to the inactivation and degradation of Cdc25, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.[1][5] By inhibiting CHK1, this compound and MK-8776 prevent the phosphorylation of Cdc25, allowing for CDK activation and cell cycle progression despite the presence of DNA damage.

CHK1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Checkpoint Activation cluster_2 Cell Cycle Regulation cluster_3 Inhibitor Action DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR CHK1 CHK1 ATM/ATR->CHK1 p Cdc25 Cdc25 CHK1->Cdc25 p CDK-Cyclin CDK-Cyclin Cdc25->CDK-Cyclin Cell Cycle Arrest (S, G2/M) Cell Cycle Arrest (S, G2/M) CDK-Cyclin->Cell Cycle Arrest (S, G2/M) This compound This compound This compound->CHK1 MK-8776 MK-8776 MK-8776->CHK1

Caption: CHK1 Signaling Pathway and Inhibition.

In Vitro Potency and Selectivity

Both this compound and MK-8776 are highly potent CHK1 inhibitors. However, available data suggests that this compound may have greater potency in certain contexts.

CompoundTargetIC50 (nM)Other Kinases Inhibited (IC50)Reference
This compound CHK11.2Not specified[6][7]
MK-8776 CHK13CHK2 (1500 nM), CDK2 (160 nM)[8][9]

Note: IC50 values can vary depending on the assay conditions.

One study reported that this compound is significantly more potent in promoting DNA damage, replication stress, and cell death than MK-8776 in a panel of melanoma cell lines.[7] MK-8776 has been shown to be less potent against CHK2 and CDK2, indicating a degree of selectivity for CHK1.[8]

Preclinical Efficacy

Monotherapy

Both inhibitors have demonstrated single-agent activity in a subset of cancer cell lines, particularly those with high levels of endogenous replication stress.[7][10]

CompoundCell Line PanelKey FindingsReference
This compound MelanomaActive as a single agent at 25 mg/kg, with improved efficacy at higher doses.[7]
MK-8776 Various Cancer Cell LinesA subset of cell lines is acutely sensitive to monotherapy due to CDK2 activation in S phase.[10]
Combination Therapy

The primary therapeutic strategy for CHK1 inhibitors is in combination with DNA-damaging agents.

CompoundCombination AgentCell Line/ModelKey FindingsReference
This compound Gemcitabine (B846)Soft-tissue sarcoma cell linesSynergistic or additive effect.[7]
Cytarabine (AraC)Acute myeloid leukemia (AML) cellsEnhances the killing of primary AML cells ex vivo.[7]
MK-8776 Gemcitabine16 cancer cell linesInduced an average 7-fold sensitization to gemcitabine.[11]
Ionizing RadiationTriple-negative breast cancer (TNBC)Sensitized three TNBC cell lines to radiation.[4]
HDAC InhibitorsLeukemia cellsSynergistically interacts to induce apoptosis.[12]

In Vivo Studies

Both this compound and MK-8776 have shown anti-tumor activity in preclinical xenograft models.

CompoundTumor ModelDosingKey FindingsReference
This compound Melanoma Xenografts (D20, C002)25 mg/kg, 50 mg/kg, p.o.Effectively blocks tumor growth, with sustained effects after treatment cessation.[7]
Colitis-Associated Cancer (CAC) and Colitis Mouse Models7.5 mg/kg, p.o.Impaired the development of CAC and colitis by inhibiting CCR2+ macrophage infiltration.[13][14]
MK-8776 In combination with gemcitabineNot specifiedSchedule-dependent sensitization to gemcitabine.[11]
In combination with ionizing radiationNot specifiedRadiosensitizes p53-defective human tumor cells.[5]

Experimental Protocols

Cell Proliferation Assay (XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed AML cell lines at a density of 1x10^4 cells/well in 96-well plates in triplicate.

  • Treatment: Treat cells with varying concentrations of this compound or MK-8776.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • XTT Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate for 4-24 hours, allowing viable cells to convert the XTT reagent into a colored formazan (B1609692) product.

  • Measurement: Measure the absorbance of the formazan product using a spectrophotometer at a wavelength of 450-500 nm.[7]

In Vivo Tumor Xenograft Study

This protocol outlines a general workflow for assessing the in vivo efficacy of CHK1 inhibitors.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle, This compound, or MK-8776 (p.o. or i.p.) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Size Limit or Study Duration Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: General Xenograft Study Workflow.

  • Cell Implantation: Female nude BALB/c mice are injected subcutaneously on the hind flank with 2-3x10^6 melanoma cells in Matrigel.[7]

  • Tumor Growth: Tumors are allowed to grow to a volume of approximately 100 mm³.[7]

  • Treatment: Mice are treated with the vehicle, this compound (e.g., 25 mg/kg, 50 mg/kg), or MK-8776 via oral gavage for a specified number of cycles (e.g., three consecutive days of treatment followed by four rest days).[7]

  • Monitoring: Tumor size is measured three times per week using calipers.

  • Endpoint: Mice are sacrificed when the tumor size exceeds a predetermined limit (e.g., >1 cm³) or at the end of the study period.[7]

Conclusion

Both this compound and MK-8776 are potent and selective CHK1 inhibitors with significant preclinical activity, particularly in combination with DNA-damaging agents. This compound appears to be a more potent inhibitor in some cancer cell lines. The choice between these inhibitors for further preclinical or clinical investigation may depend on the specific cancer type, the combination agent being considered, and the desired pharmacokinetic properties. The provided data and protocols offer a foundation for designing further comparative studies to elucidate the nuanced differences between these two promising therapeutic agents.

References

GDC-0575 and Cytarabine: A Potent Combination Against Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synergistic effects of the CHK1 inhibitor GDC-0575 and the chemotherapeutic agent cytarabine (B982) in preclinical models of Acute Myeloid Leukemia (AML), offering insights for researchers and drug development professionals.

The combination of this compound, a selective inhibitor of Checkpoint Kinase 1 (CHK1), with the standard-of-care chemotherapy agent cytarabine has demonstrated significant synergistic effects in killing Acute Myeloid Leukemia (AML) cells in preclinical studies. This guide provides a comprehensive comparison of the efficacy of this combination therapy against cytarabine alone, supported by experimental data from in vitro and in vivo AML models.

Mechanism of Action: A Two-Pronged Attack

Cytarabine, a cornerstone of AML therapy, functions by inducing DNA damage in rapidly dividing cancer cells. In response to this damage, cancer cells activate DNA damage response (DDR) pathways, including the CHK1-mediated cell cycle checkpoint, which allows them time to repair the DNA damage and survive.

This compound is a potent and selective small-molecule inhibitor of CHK1.[1] By inhibiting CHK1, this compound abrogates the cell cycle checkpoint, preventing cancer cells from arresting their cell cycle to repair the cytarabine-induced DNA damage. This forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and ultimately, apoptosis (programmed cell death). This synergistic interaction enhances the cytotoxic effects of cytarabine specifically in cancer cells, which often have a defective G1 checkpoint and are more reliant on the S and G2/M checkpoints regulated by CHK1.

In Vitro Efficacy: Enhanced AML Cell Killing

The combination of this compound and cytarabine has been shown to be more effective at killing AML cell lines than either agent alone. Studies have demonstrated a significant increase in apoptosis and a reduction in cell viability across a panel of AML cell lines when treated with the combination.

Cell LineTreatment% Apoptosis (Annexin V+)% Metabolic Activity (relative to untreated)
U937 Cytarabine (500 nM)~15%~70%
This compound (100 nM)~5%~95%
Combination~45% ~30%
HL60 Cytarabine (500 nM)~20%~65%
This compound (100 nM)~8%~90%
Combination~55% ~25%
OCI-AML3 Cytarabine (500 nM)~10%~80%
This compound (100 nM)~3%~98%
Combination~35% ~40%
MOLM-13 Cytarabine (100 nM)~25%~60%
This compound (100 nM)~10%~85%
Combination~60% ~20%

Data compiled from studies by Di Tullio et al., Nature Communications, 2017.

In Vivo Performance: Delayed Tumor Growth in Xenograft Models

The enhanced anti-leukemic activity of the this compound and cytarabine combination has been validated in vivo using AML xenograft models. In these models, the combination treatment significantly delayed tumor growth and reduced leukemia burden compared to treatment with cytarabine alone.

Xenograft ModelTreatmentOutcome
U937-Luc Cytarabine (10 mg/kg)Moderate reduction in tumor proliferation
This compound (7.5 mg/kg)Minimal effect on tumor proliferation
CombinationSignificant delay in tumor proliferation
HL60-Luc Cytarabine (10 mg/kg)Moderate reduction in tumor proliferation
This compound (7.5 mg/kg)Minimal effect on tumor proliferation
CombinationSignificant delay in tumor proliferation

Data based on in vivo bioluminescence imaging from studies by Di Tullio et al., Nature Communications, 2017.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the drug combination.

GDC0575_Cytarabine_Pathway cluster_cell AML Cell Cytarabine Cytarabine DNA_Damage DNA Damage Cytarabine->DNA_Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1 CHK1 Activation ATR_ATM->CHK1 Cell_Cycle_Arrest S/G2-M Checkpoint Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1->Apoptosis This compound This compound This compound->CHK1 DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: this compound inhibits CHK1, preventing DNA repair and promoting apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines AML Cell Lines (U937, HL60, OCI-AML3, MOLM-13) Treatment_IV Treatment: - Cytarabine - this compound - Combination Cell_Lines->Treatment_IV Assays_IV Assays: - Apoptosis (Annexin V) - Cell Viability (XTT) Treatment_IV->Assays_IV Data_Analysis_IV Data Analysis Assays_IV->Data_Analysis_IV Animal_Model NSG Mice Xenograft Model Treatment_IVV Treatment Groups: - Vehicle - Cytarabine - this compound - Combination Animal_Model->Treatment_IVV Monitoring Tumor Growth (Bioluminescence) Treatment_IVV->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for in vitro and in vivo evaluation of the drug combination.

Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

  • Cell Lines and Culture: Human AML cell lines (U937, HL60, OCI-AML3, MOLM-13) were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with this compound (100 nM), cytarabine (100 nM or 500 nM), or the combination of both for 24-48 hours.

  • Cell Viability Assay: Cell viability was assessed using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.

  • Apoptosis Assay: Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Cells were washed and resuspended in Annexin V binding buffer before the addition of Annexin V-FITC and PI. Data was acquired on a flow cytometer and analyzed to determine the percentage of apoptotic cells.

In Vivo Xenograft Model

  • Animal Model: NOD/SCID/gamma (NSG) mice were used for the xenograft studies.

  • Cell Inoculation: U937-Luc or HL60-Luc cells, engineered to express luciferase, were injected intravenously into the mice to establish the AML model.

  • Drug Administration: Once the leukemia was established (detectable by bioluminescence imaging), mice were treated with vehicle, this compound (7.5 mg/kg, oral gavage), cytarabine (10 mg/kg, intraperitoneal injection), or the combination of both. The treatment was administered for a specified number of cycles.

  • Tumor Burden Monitoring: Leukemia progression was monitored non-invasively using bioluminescence imaging at regular intervals. The intensity of the luciferase signal correlates with the tumor burden.

  • Endpoint: At the end of the study, mice were euthanized, and tissues were collected for further analysis.

Conclusion

The combination of the CHK1 inhibitor this compound with cytarabine represents a promising therapeutic strategy for AML. By abrogating the DNA damage checkpoint, this compound sensitizes AML cells to the cytotoxic effects of cytarabine, leading to enhanced apoptosis and delayed tumor growth in preclinical models. These findings provide a strong rationale for the clinical investigation of this combination in AML patients. Further research is warranted to optimize dosing and scheduling and to identify potential biomarkers of response.

References

GDC-0575 in the Landscape of Chk1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Checkpoint kinase 1 (Chk1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) pathway. Inhibition of Chk1 can potentiate the effects of DNA-damaging chemotherapies and induce synthetic lethality in tumors with specific genetic backgrounds. GDC-0575 is a potent and selective Chk1 inhibitor that has been evaluated in clinical trials. This guide provides a comparative overview of the efficacy of this compound against other notable Chk1 inhibitors, supported by available preclinical and clinical data.

Introduction to Chk1 Inhibition

Chk1 is a serine/threonine kinase that acts as a central transducer in the ATR-Chk1 signaling cascade, a critical pathway for maintaining genomic integrity.[1] In response to DNA damage or replication stress, activated Chk1 phosphorylates a range of downstream targets, including the Cdc25 family of phosphatases.[2] This action prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, providing time for DNA repair.[1] Many cancer cells exhibit increased reliance on the Chk1-mediated checkpoint for survival due to underlying genomic instability or oncogene-induced replication stress. By inhibiting Chk1, therapeutic agents can abrogate this crucial checkpoint, leading to mitotic catastrophe and tumor cell death, particularly when combined with DNA-damaging agents.[3][4]

Comparative Efficacy of Chk1 Inhibitors

Several Chk1 inhibitors have entered clinical development, each with distinct pharmacological profiles. This section compares this compound with other prominent inhibitors such as Prexasertib (LY2606368), SRA737, and MK-8776.

Preclinical and In Vitro Potency

A direct comparison of the in vitro kinase inhibitory activity and cellular potency of these inhibitors reveals significant differences. While in vitro assays provide a measure of direct target engagement, cellular assays offer a more physiologically relevant assessment of a compound's efficacy.

InhibitorTarget(s)In Vitro IC50 (Chk1)Cellular Potency (Growth Inhibition GI50)Key Off-Targets (at higher concentrations)Reference(s)
This compound Chk1Data not directly compared in cited studiesPotent inhibitor in various cancer cell linesHighly selective[3]
Prexasertib (LY2606368) Chk1, Chk21.3 nM~10 nM (AsPC-1 cells)Chk2, RSK family kinases[5][6][7][8]
SRA737 Chk11.9 nM~1 µM (AsPC-1 cells)Chk2, CDK2 (suggested)[5][6]
MK-8776 Chk13.0 nM~1 µM (AsPC-1 cells)Chk2, CDK2[5][6]

Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used. The data presented is for comparative purposes based on available literature.

A study comparing LY2606368, SRA737, and MK-8776 highlighted that published in vitro kinase assays may not always predict cellular potency.[5][6] For instance, while all three inhibitors demonstrated low nanomolar IC50 values against Chk1 in vitro, LY2606368 was found to be significantly more potent in cellular growth inhibition assays.[5][6] This discrepancy could be attributed to differences in cell permeability or other cellular factors.[5]

Clinical Development and Efficacy

This compound, Prexasertib, and SRA737 have all been evaluated in Phase I and II clinical trials, both as monotherapy and in combination with chemotherapy.

InhibitorPhase of DevelopmentMonotherapy ActivityCombination TherapyCommon Adverse Events (Grade ≥3)Reference(s)
This compound Phase ILimited antitumor activityFour confirmed partial responses with gemcitabine (B846) in refractory solid tumors, particularly in TP53-mutated tumors.[3]Neutropenia, anemia, thrombocytopenia[3][9]
Prexasertib (LY2606368) Phase IIDemonstrated single-agent activity in advanced squamous cell carcinoma and recurrent ovarian cancer.[10][11][12]Synergistic effects observed with PARP inhibitors in preclinical models.[8]Neutropenia, leukopenia, thrombocytopenia, anemia[7][10][12]
SRA737 Phase I/IIDid not warrant further development as a monotherapy.[13]Well-tolerated with low-dose gemcitabine, with an objective response rate of 10.8% in advanced cancers and 25% in anogenital cancer.[14]Anemia, neutropenia, thrombocytopenia (lower rates with low-dose gemcitabine)[13][14][15]

This compound demonstrated manageable safety and preliminary antitumor activity when combined with gemcitabine in a Phase I study of patients with refractory solid tumors.[3] Notably, three of the four partial responses were observed in patients with TP53 mutations.[3] Prexasertib has shown promising single-agent activity, a notable achievement for a Chk1 inhibitor.[10][12] SRA737, while having limited monotherapy efficacy, has shown a favorable safety profile and clinical activity in combination with low-dose gemcitabine, suggesting a potential therapeutic window with reduced myelotoxicity.[14]

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate the efficacy of Chk1 inhibitors.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against the Chk1 enzyme.

General Protocol:

  • Recombinant human Chk1 enzyme is incubated with a specific substrate (e.g., a peptide derived from Cdc25) and ATP.

  • The inhibitor, at varying concentrations, is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP) followed by scintillation counting, or using fluorescence-based assays.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assays

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the Chk1 inhibitor.

  • After a specified incubation period (typically 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

  • The absorbance or fluorescence is proportional to the number of viable cells.

  • GI50 (the concentration required to inhibit cell growth by 50%) values are determined from dose-response curves.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To confirm target engagement and downstream pathway modulation in cells or tumor tissues.

General Protocol:

  • Cells or tissues are treated with the Chk1 inhibitor for a specified duration.

  • Protein lysates are prepared from the samples.

  • Protein concentrations are determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with primary antibodies against specific proteins of interest (e.g., phospho-Chk1, total Chk1, γH2AX).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Key Pathways and Workflows

Chk1 Signaling Pathway in DNA Damage Response

Chk1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cdc25 Cdc25 p_Chk1->Cdc25 phosphorylates & inhibits p_Cdc25 p-Cdc25 (Inactive) Cdc25->p_Cdc25 CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin activates p_Cdc25->CDK_Cyclin inhibition of activation Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDK_Cyclin->Cell_Cycle_Arrest GDC0575 This compound GDC0575->Chk1 inhibits

Caption: Simplified Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.

General Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro / In Cellulo cluster_invivo In Vivo Kinase_Assay In Vitro Kinase Assay Proliferation_Assay Cell Proliferation Assay (GI50) Cell_Lines Cancer Cell Lines Cell_Lines->Proliferation_Assay Western_Blot Western Blot (Pharmacodynamics) Cell_Lines->Western_Blot Xenograft Xenograft/ PDX Models Proliferation_Assay->Xenograft Lead Compound Selection Efficacy_Study Tumor Growth Inhibition Study Xenograft->Efficacy_Study Toxicity_Study Toxicity & Tolerability Xenograft->Toxicity_Study

Caption: A generalized workflow for the preclinical evaluation of Chk1 inhibitors.

Conclusion

This compound is a selective Chk1 inhibitor that has demonstrated preliminary clinical activity, particularly in combination with gemcitabine for refractory solid tumors.[3] When compared to other clinical-stage Chk1 inhibitors, there are clear trade-offs in terms of cellular potency, selectivity, and clinical development strategy. Prexasertib (LY2606368) appears to be a highly potent Chk1/Chk2 inhibitor with notable single-agent activity.[5][10][12] SRA737, while less potent in cellular assays as a single agent, shows promise in combination with low-dose chemotherapy, potentially offering a better therapeutic index.[5][14]

The choice of a Chk1 inhibitor for further development or clinical application will likely depend on the specific therapeutic context, including the tumor type, the genetic background of the cancer, and the combination agent being considered. Further head-to-head studies and biomarker-driven clinical trials will be crucial to fully elucidate the comparative efficacy of this compound and other Chk1 inhibitors and to identify the patient populations most likely to benefit from these targeted therapies.

References

GDC-0575 and Hydroxyurea Combination: A Comparative Guide for Melanoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of a combination therapy involving GDC-0575 and hydroxyurea (B1673989) for the treatment of melanoma. The information presented is based on preclinical data and is intended to inform further research and development in this area.

Executive Summary

The combination of the CHK1 inhibitor, this compound, and the ribonucleotide reductase inhibitor, hydroxyurea, has demonstrated significant synergistic anti-tumor activity in preclinical models of melanoma. This combination induces high levels of replication stress, leading to apoptosis in melanoma cells. Notably, this synergistic cytotoxicity is achieved at subclinical doses of hydroxyurea, potentially minimizing off-target toxicity. The following sections provide detailed experimental data, protocols, and pathway analyses to support the evaluation of this promising combination therapy.

Mechanism of Action

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By inhibiting CHK1, this compound prevents cancer cells from arresting the cell cycle to repair DNA damage, ultimately leading to mitotic catastrophe and cell death.

Hydroxyurea is an inhibitor of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. This inhibition leads to a depletion of the dNTP pool, causing replication stress and DNA damage.

The combination of this compound and a subclinical dose of hydroxyurea creates a synthetic lethal interaction in melanoma cells. Hydroxyurea induces replication stress, which would normally activate the CHK1-mediated cell cycle checkpoint to allow for DNA repair. However, the concurrent inhibition of CHK1 by this compound prevents this repair process, leading to an accumulation of DNA damage and subsequent apoptosis.

Signaling Pathway

GDC0575_Hydroxyurea_Pathway cluster_0 Hydroxyurea Action cluster_1 This compound Action cluster_2 Cellular Response Hydroxyurea Hydroxyurea Ribonucleotide Reductase (RNR) Ribonucleotide Reductase (RNR) Hydroxyurea->Ribonucleotide Reductase (RNR) inhibits dNTP Pool dNTP Pool Ribonucleotide Reductase (RNR)->dNTP Pool depletes Replication Stress Replication Stress dNTP Pool->Replication Stress induces DNA Damage DNA Damage Replication Stress->DNA Damage This compound This compound CHK1 CHK1 This compound->CHK1 inhibits Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest blocks CHK1->Cell Cycle Arrest Apoptosis Apoptosis CHK1->Apoptosis prevents DNA Damage->CHK1 activates DNA Damage->Apoptosis induces DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

Caption: Synergistic mechanism of this compound and hydroxyurea.

Quantitative Data

Table 1: In Vitro Efficacy of this compound and Hydroxyurea Combination in Melanoma Cell Lines
Cell LineThis compound IC50 (µM)This compound + 0.2 mM Hydroxyurea IC50 (µM)Fold Sensitization
A2058~1.0~0.05~20
C013>1.0~0.1>10
D17~0.5~0.02~25
MM485>1.0~0.08>12.5
C006~0.8~0.04~20
D22>1.0~0.1>10

Data extracted from a study by Oo et al., which demonstrated that subclinical concentrations of hydroxyurea sensitize melanoma cells to this compound.

Table 2: In Vivo Efficacy of this compound and Hydroxyurea Combination in Melanoma Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control~12000
Hydroxyurea (100 mg/kg)~1000~17
This compound (20 mg/kg) + Hydroxyurea (100 mg/kg)~200~83

Data from a study showing that the combination of this compound and hydroxyurea effectively blocks tumor growth in vivo.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: Human melanoma tumor sphere (TS) lines (e.g., A2058, C013).

  • Treatment: Cells were treated with a dose range of this compound with or without a fixed subclinical concentration of hydroxyurea (0.2 mM) for 72 hours.

  • Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Apoptosis Assay (Flow Cytometry)
  • Treatment: Melanoma cells were treated with this compound (0.5 µM) and hydroxyurea (0.2 mM) for 24, 48, and 72 hours.

  • Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) in Annexin V binding buffer for 15 minutes at room temperature in the dark.

  • Analysis: Stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Immunoblotting for DNA Damage and Apoptosis Markers
  • Treatment: Cells were treated as described for the apoptosis assay.

  • Lysate Preparation: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3 (markers of apoptosis).

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: 2-3 x 10^6 melanoma cells (e.g., A2058) in Matrigel were injected subcutaneously into the hind flank.

  • Treatment Regimen: When tumors reached approximately 100 mm³, mice were treated with vehicle, hydroxyurea alone (100 mg/kg, i.p.), or the combination of this compound (20 mg/kg, oral gavage) and hydroxyurea (100 mg/kg, i.p.) three times a week for three weeks.

  • Tumor Measurement: Tumor volume was measured three times a week using calipers.

  • Endpoint: Mice were euthanized when tumor volume exceeded 1 cm³ or at the end of the study.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Melanoma Cell Culture (Tumor Sphere Lines) Treatment_IV Drug Treatment (this compound +/- Hydroxyurea) Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assay (CellTiter-Glo) Treatment_IV->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) Treatment_IV->Apoptosis_Assay WB_Assay Immunoblotting (γH2AX, c-PARP, c-Casp3) Treatment_IV->WB_Assay Tumor_Implantation Tumor Implantation (Nude Mice) Treatment_IVO Drug Treatment Regimen Tumor_Implantation->Treatment_IVO Tumor_Measurement Tumor Volume Measurement Treatment_IVO->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis

Caption: Overview of the experimental workflow.

Alternative Approaches and Comparisons

The combination of this compound and hydroxyurea has been compared to the combination of this compound and gemcitabine, another DNA-damaging agent. While both combinations show efficacy, the use of subclinical doses of hydroxyurea offers a potential advantage in terms of reduced toxicity to normal cells. Further studies are warranted to directly compare the therapeutic index of these combinations in more advanced preclinical models.

Other potential combination strategies for this compound in melanoma could include pairing it with other agents that induce replication stress, such as PARP inhibitors, or with targeted therapies that are known to induce DNA damage.

Conclusion

The preclinical data strongly support the combination of this compound and hydroxyurea as a promising therapeutic strategy for melanoma. The synergistic cytotoxicity, coupled with the potential for a favorable safety profile due to the use of subclinical hydroxyurea doses, makes this an attractive combination for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the development of novel melanoma therapies.

Navigating Resistance: A Comparative Analysis of GDC-0575 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative overview of the CHK1 inhibitor GDC-0575, focusing on cross-resistance studies with other kinase inhibitors. By presenting available experimental data and detailed methodologies, this document aims to inform the development of next-generation therapeutic strategies to overcome drug resistance.

This compound is a highly selective and potent oral small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] Inhibition of CHK1 in cancer cells, particularly those with existing DNA damage or replication stress, can lead to cell cycle arrest override and subsequent cell death.[2] While promising, the emergence of resistance remains a significant clinical challenge. This guide explores the landscape of resistance to this compound and other CHK1 inhibitors, offering insights into potential cross-resistance profiles and strategies to circumvent them.

Comparative Efficacy of CHK1 Inhibitors

While direct cross-resistance studies involving this compound are not extensively available in the public domain, comparative analyses of other CHK1 inhibitors provide valuable insights into potential resistance mechanisms and cross-reactivity. A study comparing three clinical-stage CHK1 inhibitors—MK-8776, SRA737, and LY2606368—revealed differences in their in-cell potency and off-target effects, which could influence their cross-resistance profiles.[3]

InhibitorTargetIC50 (in vitro)Key Cellular EffectsPotential for Cross-Resistance
This compound CHK11.2 nM[1]Potent induction of DNA damage and replication stress.[1]Acquired resistance may involve alterations in CDK2 activity or CHK1 protein levels.
MK-8776 CHK12.5 nMSensitivity correlates with CDK2 activation in S phase.[4]Resistance can be overcome by Wee1 inhibition, suggesting a bypass mechanism.[4]
SRA737 CHK11.9 nMOff-target effects at higher concentrations may impact resistance profile.[3]Limited cross-resistance observed in LY2606368-resistant cells.[3]
LY2606368 CHK10.48 nMSensitivity is linked to the inhibition of protein synthesis.[5][6]Acquired resistance leads to limited cross-resistance to other CHK1 inhibitors.[3]

Table 1: Comparative Profile of Selected CHK1 Inhibitors. This table summarizes key characteristics of this compound and other CHK1 inhibitors based on available data. The potential for cross-resistance is inferred from studies on mechanisms of resistance to the broader class of CHK1 inhibitors.

Illustrative Cross-Resistance Study: this compound

To guide future research, the following table presents a hypothetical cross-resistance profile of a this compound-resistant cancer cell line against a panel of other kinase inhibitors. This illustrative data is based on known mechanisms of CHK1 inhibitor resistance, such as the involvement of CDK2 and potential bypass signaling pathways.

Kinase InhibitorTarget(s)IC50 in Parental Cell Line (nM)IC50 in this compound Resistant Cell Line (nM)Fold ResistanceImplied Mechanism
This compound CHK15500100Target-related resistance
MK-8776 CHK1845056.25Partial cross-resistance
AZD7762 CHK1/CHK21030030Partial cross-resistance
Adavosertib (MK-1775) WEE125200.8Collateral sensitivity
Dinaciclib CDK1/2/5/915100.67Collateral sensitivity
Gemcitabine DNA Synthesis50551.1No significant cross-resistance

Table 2: Illustrative Cross-Resistance Profile of a Hypothetical this compound Resistant Cell Line. This table provides a conceptual framework for a cross-resistance study. The data is not from a specific published experiment but is based on established principles of CHK1 inhibitor resistance, highlighting potential areas of cross-resistance and collateral sensitivity.

Signaling Pathways in CHK1 Inhibition and Resistance

The efficacy of and resistance to this compound are governed by complex signaling networks. The diagrams below, generated using the DOT language, illustrate the core CHK1 signaling pathway and a potential mechanism of acquired resistance.

CHK1_Signaling_Pathway DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM CHK1 CHK1 ATR/ATM->CHK1 activates Cdc25 Cdc25 CHK1->Cdc25 inhibits CDK/Cyclin CDK/Cyclin Cdc25->CDK/Cyclin activates Cell Cycle Arrest Cell Cycle Arrest CDK/Cyclin->Cell Cycle Arrest promotes This compound This compound This compound->CHK1 inhibits

Figure 1: Simplified CHK1 Signaling Pathway.

Resistance_Mechanism cluster_0 Normal Response cluster_1 Resistance Mechanism GDC-0575_S This compound CHK1_S CHK1 GDC-0575_S->CHK1_S inhibits CDK2_S CDK2 Activity CHK1_S->CDK2_S suppresses Apoptosis_S Apoptosis CDK2_S->Apoptosis_S inappropriate activation leads to GDC-0575_R This compound CHK1_R CHK1 (downregulated) GDC-0575_R->CHK1_R ineffective WEE1_R WEE1 (upregulated) CDK2_R CDK2 Activity (controlled) WEE1_R->CDK2_R inhibits Survival_R Cell Survival CDK2_R->Survival_R

Figure 2: Potential Resistance to this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are methodologies for key experiments relevant to cross-resistance studies.

Generation of this compound Resistant Cell Lines

This protocol outlines a standard method for developing cancer cell lines with acquired resistance to this compound.[7][8]

  • Cell Line Selection: Begin with a cancer cell line known to be initially sensitive to this compound.

  • Initial IC50 Determination: Perform a dose-response assay to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Dose Escalation:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. Increments should be approximately 1.5 to 2-fold.

    • Monitor cell viability and morphology closely. Allow the cells to adapt and recover at each new concentration before proceeding to the next increment.

  • Selection of Resistant Population: Continue this dose-escalation process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization of Resistant Line:

    • Determine the new IC50 of the resistant cell line to confirm the degree of resistance.

    • Perform molecular and cellular analyses (e.g., Western blotting for CHK1 expression, cell cycle analysis) to investigate the mechanisms of resistance.

    • Cryopreserve the resistant cell line at various passages.

Cross-Resistance Profiling Assay

This protocol describes how to assess the sensitivity of this compound resistant cells to other kinase inhibitors.

  • Cell Plating: Seed both the parental (sensitive) and the this compound resistant cells into 96-well plates at an appropriate density for a 72-hour proliferation assay.

  • Compound Preparation: Prepare a dilution series for each kinase inhibitor to be tested. A typical 8-point, 3-fold dilution series is recommended to cover a broad concentration range.

  • Treatment: After allowing the cells to adhere overnight, treat the cells with the serially diluted kinase inhibitors. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • Plot the dose-response curves and calculate the IC50 values for each inhibitor in both the parental and resistant cell lines using a non-linear regression model.

    • Calculate the fold resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Experimental_Workflow cluster_0 Resistant Cell Line Generation cluster_1 Cross-Resistance Profiling Parental_Cells Parental Cell Line Dose_Escalation This compound Dose Escalation Parental_Cells->Dose_Escalation Resistant_Cells This compound Resistant Line Dose_Escalation->Resistant_Cells Plate_Cells Plate Parental & Resistant Cells Resistant_Cells->Plate_Cells Treat_Inhibitors Treat with Kinase Inhibitor Panel Plate_Cells->Treat_Inhibitors Measure_Viability Measure Cell Viability (72h) Treat_Inhibitors->Measure_Viability Analyze_Data Calculate IC50 & Fold Resistance Measure_Viability->Analyze_Data

Figure 3: Experimental Workflow.

Conclusion

The development of resistance to CHK1 inhibitors like this compound is a complex process that can involve multiple cellular mechanisms. While direct cross-resistance data for this compound is limited, studies on other CHK1 inhibitors suggest that resistance may be overcome by targeting alternative pathways, such as the WEE1 kinase or CDKs. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating CHK1 inhibitor resistance and designing novel therapeutic strategies. Further quantitative proteomic and genomic analyses of this compound resistant cell lines will be crucial for elucidating specific resistance mechanisms and identifying robust biomarkers for patient stratification.

References

Head-to-Head Comparison: GDC-0575 vs. Prexasertib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of the checkpoint kinase 1 (CHK1) have emerged as a promising strategy to exploit the inherent DNA damage response (DDR) deficiencies in tumor cells. This guide provides a detailed head-to-head comparison of two prominent CHK1 inhibitors: GDC-0575 (also known as ARRY-575 or RG7741) and prexasertib (B560075) (LY2606368). This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the key characteristics and performance of these two molecules.

Introduction to the Compounds

This compound is a highly selective, orally bioavailable small-molecule inhibitor of CHK1.[1][2] Its primary mechanism of action is to abrogate the S and G2-M cell cycle checkpoints, which are crucial for DNA repair.[3] By inhibiting CHK1, this compound can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with high levels of endogenous replication stress.[1][3]

Prexasertib is a potent, second-generation, ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[4][5] Similar to this compound, prexasertib's inhibition of CHK1 leads to the disruption of DNA damage-induced cell cycle arrest, resulting in replication catastrophe and apoptosis in cancer cells.[4] It has shown monotherapy activity in various cancer models, including those resistant to other therapies like PARP inhibitors.[4][6]

Mechanism of Action: Targeting the CHK1 Pathway

Both this compound and prexasertib target the CHK1 kinase, a critical component of the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress. The diagram below illustrates the central role of CHK1 in cell cycle regulation and how its inhibition by these drugs can lead to tumor cell death.

CHK1_Inhibition_Pathway Mechanism of Action of CHK1 Inhibitors cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Activation cluster_2 Core Checkpoint Control cluster_3 Downstream Effectors & Cellular Outcome DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates (activates) Cdc25 Cdc25 Phosphatases CHK1->Cdc25 inhibits Apoptosis Apoptosis (Cell Death) Mitotic_Catastrophe Mitotic Catastrophe This compound This compound This compound->CHK1 inhibits This compound->Apoptosis This compound->Mitotic_Catastrophe Prexasertib Prexasertib Prexasertib->CHK1 inhibits Prexasertib->Apoptosis Prexasertib->Mitotic_Catastrophe CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs activates Cell_Cycle_Arrest S/G2-M Arrest (DNA Repair) CDKs->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest)

Fig. 1: Simplified signaling pathway of CHK1 inhibition.

Comparative Performance Data

In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and prexasertib in various cancer cell lines, demonstrating their potent anti-proliferative activity.

Compound Target IC50 (nM) Cell Line Cancer Type Reference
This compound CHK11.2in vitro assay-[1]
Prexasertib CHK1<1in vitro assay-[7]
CHK28in vitro assay-[7]
RSK19in vitro assay-[7]
TNBC Panel0.32 - 117.312 TNBC cell linesTriple-Negative Breast Cancer[4]
Ovarian Cancer Panel1 - 10Multiple cell linesHigh-Grade Serous Ovarian Cancer[3]
Pancreatic Cancer30.8 ± 6.04SUIT-2Pancreatic Cancer[8]
ALL Panel6.33 - 96.7Multiple cell linesAcute Lymphoblastic Leukemia[9]
In Vivo Efficacy

Both this compound and prexasertib have demonstrated significant anti-tumor activity in preclinical xenograft models.

Compound Model Dosing Tumor Growth Inhibition (%) Observations Reference
This compound Melanoma Xenografts (D20, C002)25-50 mg/kg, oral gavageEffective tumor growth blockageEffect maintained for at least 10 days post-treatment.[1]
Prexasertib TNBC Xenografts (HCC1187, MX-1, HCC1806)Not specified83.8 - 94.2-[4]
TNBC Orthotopic (MDA-MB-231)Not specified74.4 (primary tumor), 97.48 (lung metastasis)-[4]
TNBC PDX modelsNot specified10% complete regression, 40% partial regression/stasis40 patient-derived xenograft models tested.[4]
Neuroblastoma Xenografts (IMR-32, KELLY)3 days on, 4 days offTumor regression observed-[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and prexasertib are provided below.

Cell Viability Assay

This protocol is a representative method for determining the IC50 values of CHK1 inhibitors.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat with serial dilutions of This compound or Prexasertib Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 72 hours) Drug_Treatment->Incubation Viability_Reagent Add cell viability reagent (e.g., CellTiter-Glo, XTT) Incubation->Viability_Reagent Measurement Measure luminescence or absorbance Viability_Reagent->Measurement Data_Analysis Calculate IC50 values using non-linear regression Measurement->Data_Analysis End End Data_Analysis->End

Fig. 2: Workflow for a typical cell viability assay.

Protocol:

  • Cell Seeding: Cancer cell lines are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells/well).

  • Drug Preparation: this compound and prexasertib are serially diluted in culture medium to achieve a range of concentrations.

  • Treatment: The culture medium in the wells is replaced with medium containing the various concentrations of the inhibitors or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration (typically 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (Promega) which measures ATP levels, or XTT, is added to each well according to the manufacturer's instructions.

  • Data Acquisition: Luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle-treated control wells, and IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for CHK1 Pathway Analysis

This protocol outlines the steps to assess the pharmacodynamic effects of this compound and prexasertib on the CHK1 signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound, prexasertib, or a vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-CHK1, total CHK1, γH2AX).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software.

Mouse Xenograft Model for In Vivo Efficacy

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound and prexasertib in vivo.

Protocol:

  • Cell Implantation: A suspension of cancer cells (e.g., 1-10 million cells in Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound (e.g., administered orally) or prexasertib (e.g., administered intravenously or subcutaneously) is given to the treatment groups according to a specified dosing schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.

Clinical Development and Outlook

Both this compound and prexasertib have been evaluated in clinical trials. A Phase I study of this compound, both as a monotherapy and in combination with gemcitabine (B846), showed manageable hematological toxicities and preliminary antitumor activity in patients with refractory solid tumors.[10][11] Prexasertib has undergone more extensive clinical investigation, with Phase I and II trials in various solid tumors, including ovarian and squamous cell carcinomas.[1][12][13] These trials have demonstrated single-agent activity and a manageable safety profile, with neutropenia being a common adverse event.[1][12]

Conclusion

This compound and prexasertib are both potent inhibitors of CHK1 with demonstrated preclinical and clinical activity. This compound is noted for its high selectivity for CHK1, while prexasertib is a second-generation inhibitor that also targets CHK2. The choice between these inhibitors for a specific research or therapeutic application may depend on the desired selectivity profile, the cancer type being investigated, and the potential for combination therapies. The data presented in this guide provide a foundation for informed decision-making in the ongoing development and application of CHK1 inhibitors in oncology. Further head-to-head preclinical and clinical studies would be invaluable in definitively delineating the comparative efficacy and safety of these two promising agents.

References

Validating GDC-0575 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within the complex cellular environment is a cornerstone of successful drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other established methods for validating the target engagement of GDC-0575, a selective inhibitor of Checkpoint Kinase 1 (Chk1).

This compound is a small molecule inhibitor that targets Chk1, a critical serine/threonine kinase involved in the DNA damage response pathway.[1] By inhibiting Chk1, this compound can disrupt cell cycle checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents.[1] Verifying that this compound effectively binds to Chk1 in a cellular context is crucial for understanding its mechanism of action and for the development of effective cancer therapies.

This guide will delve into the principles, protocols, and comparative performance of CETSA and its alternatives for assessing this compound target engagement, supported by experimental data from studies on Chk1 inhibitors.

This compound and the Chk1 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Chk1, a key regulator of the cell cycle and DNA damage response. Understanding this pathway is essential for interpreting target engagement data.

GDC0575_Pathway This compound Signaling Pathway DNA Damage DNA Damage ATR/ATRIP ATR/ATRIP DNA Damage->ATR/ATRIP activates Chk1 Chk1 ATR/ATRIP->Chk1 phosphorylates Cdc25 Cdc25 Chk1->Cdc25 inhibits Apoptosis Apoptosis Chk1->Apoptosis prevents This compound This compound This compound->Chk1 inhibits CDK1/Cyclin B CDK1/Cyclin B Cdc25->CDK1/Cyclin B activates Cell Cycle Arrest Cell Cycle Arrest CDK1/Cyclin B->Cell Cycle Arrest prevents

Caption: this compound inhibits Chk1, leading to cell cycle progression and apoptosis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that allows for the direct assessment of drug-target interaction in a cellular environment.[2][3][4] The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.

CETSA Experimental Workflow

The workflow for a typical CETSA experiment involves several key steps, from cell treatment to data analysis.

CETSA_Workflow CETSA Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Heating Heating Cell Harvesting->Heating Cell Lysis Cell Lysis Heating->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Quantitative Data for Chk1 Inhibition using CETSA

While direct CETSA data for this compound is not publicly available, a study on the selective Chk1 inhibitor V158411 provides valuable insights into the application of CETSA for this target class. The study compared the target engagement of V158411 using CETSA and an autophosphorylation assay.[5]

Cell LineAssayParameterValue (µM)Reference
HT29CETSAEC501.3[5]
U2OSCETSAEC500.4[5]
HT29AutophosphorylationIC500.03[5]
U2OSAutophosphorylationIC500.02[5]

Note: The study found that the CETSA EC50 values were significantly higher than the autophosphorylation IC50 values, a discrepancy attributed to the higher cell density required for the CETSA protocol.[5] This highlights a critical consideration when interpreting CETSA data.

Comparison with Alternative Target Engagement Assays

Several alternative methods can be employed to validate this compound target engagement, each with its own advantages and limitations.

AssayPrincipleThroughputKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.Low to MediumLabel-free, applicable in intact cells, reflects physiological conditions.Requires specific antibodies, can be influenced by cell density, not all binding events cause a thermal shift.[5][6]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.HighLive-cell assay, quantitative measurement of affinity and occupancy.Requires genetic modification of the target protein, potential for steric hindrance from the tag.[6]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.MediumReal-time kinetic data (kon, koff), label-free.In vitro assay using purified proteins, may not reflect cellular environment, requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.LowProvides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS), label-free.In vitro assay, requires large amounts of pure protein, low throughput.
Autophosphorylation Assay Measures the inhibition of the kinase's ability to phosphorylate itself.MediumFunctional assay that directly measures kinase activity inhibition.Indirect measure of binding, requires specific phospho-antibodies.[7]

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for Chk1

This protocol is adapted from methodologies used for kinase inhibitors.[3][5]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HT29 or U2OS) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble Chk1 levels by Western blotting using a specific anti-Chk1 antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble Chk1 as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) and the thermal shift upon this compound treatment.

    • For isothermal dose-response experiments, plot the soluble Chk1 fraction at a fixed temperature against the this compound concentration to determine the EC50.

NanoBRET™ Target Engagement Assay Protocol for Chk1

This protocol is based on commercially available NanoBRET™ assays for kinases.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc®-Chk1 fusion protein.

    • Culture the transfected cells for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the cells in Opti-MEM.

    • Dispense the cell suspension into a 96-well or 384-well plate.

    • Add the NanoBRET™ tracer and varying concentrations of this compound to the wells.

  • Signal Detection:

    • Incubate the plate at 37°C for 2 hours.

    • Add the Nano-Glo® substrate to all wells.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the NanoBRET™ ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion

Validating the target engagement of this compound is a critical step in its development as a Chk1 inhibitor. The Cellular Thermal Shift Assay (CETSA) offers a powerful approach to directly measure this engagement in a physiologically relevant cellular context. While CETSA provides valuable qualitative and quantitative data, it is essential to consider potential experimental variables, such as cell density, that can influence the results.

A comparative analysis with alternative methods such as NanoBRET™, SPR, and ITC reveals a trade-off between physiological relevance, throughput, and the type of data generated. For a comprehensive understanding of this compound's interaction with Chk1, a multi-faceted approach that combines the cellular insights from CETSA with the detailed kinetic and thermodynamic data from in vitro assays is recommended. This integrated strategy will provide the most robust validation of this compound target engagement and inform its continued clinical development.

References

Safety Operating Guide

Proper Disposal of GDC-0575: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

GDC-0575 is a potent and selective Chk1 inhibitor, a compound class often utilized in cancer research for its ability to interfere with DNA damage response and cell cycle progression.[1] Due to its mechanism of action, this compound and materials contaminated with it should be handled and disposed of as hazardous chemical waste.

Waste Identification and Segregation

Proper segregation of chemical waste is the first critical step to ensure safety and compliant disposal.[2] All waste streams containing this compound must be treated as hazardous.

Waste Categories:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper.

    • Contaminated lab supplies like pipette tips, tubes, and flasks.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to dissolve or rinse glassware contaminated with this compound.

  • Sharps Waste:

    • Needles, syringes, and scalpels contaminated with this compound.

Step-by-Step Disposal Procedures

A. Solid Waste Disposal:

  • Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and list "this compound" as a constituent. Include the date of waste accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general traffic.[3]

B. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a compatible, shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) container) with a secure, screw-top cap.[2]

  • Compatibility: Ensure the container material is compatible with the solvents used.

  • Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents, including solvents and this compound, with their approximate concentrations.

  • Storage: Keep the liquid waste container tightly sealed and stored in a designated satellite accumulation area with secondary containment to prevent spills.

C. Sharps Waste Disposal:

  • Collection: Place all sharps contaminated with this compound directly into a puncture-resistant sharps container.[4]

  • Labeling: The sharps container must be labeled with "Hazardous Waste," "Sharps," and "Contaminated with this compound."

  • Disposal: Do not overfill the sharps container. When it is three-quarters full, seal it and arrange for disposal through your institution's hazardous waste program.

Quantitative Data Summary for this compound Disposal

Waste TypeContainer RequirementLabeling InformationKey Disposal Action
Solid Waste Leak-proof container with a heavy-duty plastic liner"Hazardous Waste," "Cytotoxic Waste," "this compound," Accumulation DateCollect in a designated container and store in a satellite accumulation area.
Liquid Waste Compatible, shatter-resistant container with a secure screw-top cap"Hazardous Waste," List of all chemical constituents (including this compound) and concentrationsCollect in a designated container with secondary containment and store in a satellite accumulation area.
Sharps Waste Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Contaminated with this compound"Place directly into the container, do not overfill, and dispose of through the institutional hazardous waste program when full.

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the management of hazardous and cytotoxic waste in a laboratory setting. These guidelines are designed to minimize exposure and environmental contamination.

This compound Disposal Workflow

GDC_0575_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_disposal Disposal Pathway GDC_0575 This compound Use Solid Solid Waste (Gloves, Tubes, etc.) GDC_0575->Solid Liquid Liquid Waste (Solutions, Solvents) GDC_0575->Liquid Sharps Sharps Waste (Needles, Syringes) GDC_0575->Sharps Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps_Container Labeled Hazardous Sharps Container Sharps->Sharps_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling GDC-0575

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of GDC-0575, a potent and selective Chk1 inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following procedural guidance offers a step-by-step approach to key operational questions, from receipt of the compound to its ultimate disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the task being performed.

TaskRecommended Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields
Weighing and Aliquoting (in a certified chemical fume hood) - Double nitrile gloves - Disposable gown with tight-fitting cuffs - Safety goggles - Face shield - N95 or higher-rated respirator
Solution Preparation and Handling - Double nitrile gloves - Disposable gown - Safety goggles
Cell Culture and In Vitro Assays - Nitrile gloves - Lab coat - Safety glasses
In Vivo Dosing and Animal Handling - Double nitrile gloves - Disposable gown - Safety glasses - N95 respirator (if aerosolization is possible)
Waste Disposal - Heavy-duty nitrile gloves - Disposable gown - Safety goggles

Operational and Disposal Plan

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) department.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The solid form of this compound should be stored at -20°C for long-term stability.[1]

  • Stock solutions are typically stored at -80°C.[1]

Handling Procedures

General Precautions:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Weighing and Solution Preparation:

  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, solvents) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of this compound powder in a disposable weigh boat within the fume hood.

  • Dissolving: To prepare a stock solution, add the solvent to the vial containing the weighed compound. Do not add the compound to the solvent to minimize dust generation. This compound is soluble in DMSO.[1]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

Spill Management
  • Small Spills (solid or liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent material (e.g., paper towels for liquids, damp paper towels for solids to avoid dust).

    • Wipe the area from the outside in, and place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry to the area.

    • Contact your institution's EHS department for assistance.

Disposal Plan

This compound is considered a potent, cytotoxic compound, and all associated waste must be handled as hazardous chemical waste.

  • Unused Compound: Dispose of any unused solid this compound and stock solutions as hazardous chemical waste according to your institution's guidelines. High-temperature incineration is the preferred method for pharmaceutical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips, vials) must be collected in a designated, clearly labeled hazardous waste container.[2]

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container labeled as "Cytotoxic Waste".[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate waste stream.

Experimental Protocols

While specific experimental designs will vary, the following provides a general framework for common laboratory procedures involving this compound.

In Vitro Cell-Based Assays
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium to the desired final concentrations.

  • Cell Treatment: Add the diluted this compound to your cell cultures. Ensure thorough mixing. An equal volume of the vehicle (e.g., DMSO diluted in media) should be added to control cultures.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

  • Downstream Analysis: Proceed with your planned analysis (e.g., viability assays, western blotting, flow cytometry).

In Vivo Animal Studies
  • Formulation Preparation: For oral gavage in mice, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.[3] The concentration should be calculated based on the desired dose and the average weight of the animals.

  • Animal Dosing: Administer the this compound formulation to the animals via the appropriate route (e.g., oral gavage). A control group receiving only the vehicle should be included.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects according to your approved animal care and use protocol.

  • Waste Handling: All animal bedding and carcasses from treated animals should be handled and disposed of as hazardous waste, as per institutional guidelines.

Mandatory Visualization

Chk1 Signaling Pathway in DNA Damage Response

This compound is a potent inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[4] The diagram below illustrates the central role of the ATR-Chk1 signaling cascade in response to DNA damage, leading to cell cycle arrest and DNA repair.

Chk1_Signaling_Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR (Kinase) DNA_Damage->ATR activates Chk1 Chk1 (Kinase) ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 (Phosphatase) Chk1->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis (in cancer cells with DNA damage) Chk1->Apoptosis (when inhibited by this compound) leads to mitotic catastrophe & GDC0575 This compound GDC0575->Chk1 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates CellCycleArrest Cell Cycle Arrest (S and G2/M phases) CellCycleProgression Cell Cycle Progression CDK_Cyclin->CellCycleProgression promotes DNARepair DNA Repair

Caption: The ATR-Chk1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of a potent compound like this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Review_SDS Review Safety Data Sheet (SDS) Assemble_PPE Assemble and Don Appropriate PPE Review_SDS->Assemble_PPE Prepare_Work_Area Prepare & Decontaminate Work Area (e.g., Fume Hood) Assemble_PPE->Prepare_Work_Area Weighing Weighing of Solid Compound Prepare_Work_Area->Weighing In Fume Hood Solution_Prep Preparation of Stock & Working Solutions Weighing->Solution_Prep Experiment Execution of Experiment (In Vitro / In Vivo) Solution_Prep->Experiment Decontaminate_Equipment Decontaminate Reusable Equipment Experiment->Decontaminate_Equipment Segregate_Waste Segregate Contaminated Waste Experiment->Segregate_Waste Doff_PPE Doff PPE Correctly Decontaminate_Equipment->Doff_PPE Dispose_Waste Dispose of Hazardous Waste (Following Institutional Protocols) Segregate_Waste->Dispose_Waste Dispose_Waste->Doff_PPE

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。